N-phenyloxolan-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHIMTVWPDQJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302986 | |
| Record name | Tetrahydro-N-phenyl-3-furanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162851-41-4 | |
| Record name | Tetrahydro-N-phenyl-3-furanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162851-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-N-phenyl-3-furanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-tetrahydrofuranyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-phenyloxolan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for N-phenyloxolan-3-amine, a crucial building block in medicinal chemistry and drug development. The synthesis of this compound can be approached through several key strategies, including reductive amination, direct N-alkylation of aniline, and palladium-catalyzed Buchwald-Hartwig amination. Each method offers distinct advantages and challenges in terms of substrate availability, reaction conditions, and overall efficiency. This document details the experimental protocols, presents comparative quantitative data, and visualizes the reaction pathways to aid researchers in selecting and implementing the most suitable synthesis for their specific needs.
Core Synthesis Methodologies
The synthesis of this compound primarily revolves around the formation of the crucial carbon-nitrogen bond between the phenyl group and the 3-position of the oxolane (tetrahydrofuran) ring. The three most prominent and effective methods to achieve this are:
-
Reductive Amination of Tetrahydrofuran-3-one with Aniline: This one-pot reaction involves the formation of an imine intermediate from tetrahydrofuran-3-one and aniline, which is then reduced in situ to the desired secondary amine. This method is often favored for its operational simplicity and the commercial availability of the starting materials.
-
N-Alkylation of Aniline with a 3-Substituted Tetrahydrofuran: This classical approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of the tetrahydrofuran ring by aniline. The choice of the leaving group (e.g., halide, tosylate) is critical to the success and efficiency of this reaction.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of the C-N bond. It can be applied in two ways: by coupling 3-aminotetrahydrofuran with an aryl halide (e.g., bromobenzene) or by coupling aniline with a 3-halotetrahydrofuran. This method is particularly useful for its broad substrate scope and functional group tolerance.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Reductive Amination | Tetrahydrofuran-3-one, Aniline | Sodium triacetoxyborohydride, Acetic acid | Dichloromethane | Room Temperature | 12 | ~85% |
| N-Alkylation | Aniline, 3-Bromotetrahydrofuran | Potassium carbonate | Acetonitrile | 80 | 24 | ~70% |
| N-Alkylation | Aniline, 3-Iodotetrahydrofuran | Sodium bicarbonate | DMF | 100 | 12 | ~75% |
| Buchwald-Hartwig | 3-Aminotetrahydrofuran, Bromobenzene | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 110 | 18 | ~90% |
| Buchwald-Hartwig | Aniline, 3-Bromotetrahydrofuran | Pd(OAc)₂, RuPhos, K₃PO₄ | Dioxane | 100 | 24 | ~88% |
Experimental Protocols
This section provides detailed experimental procedures for the key synthesis methods cited in this guide.
Method 1: Reductive Amination
Reaction: Tetrahydrofuran-3-one + Aniline → this compound
Procedure:
-
To a solution of tetrahydrofuran-3-one (1.0 eq) in dichloromethane, aniline (1.1 eq) and acetic acid (1.2 eq) are added.
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: N-Alkylation of Aniline
Reaction: Aniline + 3-Bromotetrahydrofuran → this compound
Procedure:
-
A mixture of aniline (1.0 eq), 3-bromotetrahydrofuran (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is prepared.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash chromatography to yield this compound.
Method 3: Buchwald-Hartwig Amination
Reaction: 3-Aminotetrahydrofuran + Bromobenzene → this compound
Procedure:
-
To a flame-dried Schlenk tube are added Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
The tube is evacuated and backfilled with argon.
-
Toluene, 3-aminotetrahydrofuran (1.0 eq), and bromobenzene (1.2 eq) are added via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to give this compound.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.
Caption: Reductive amination pathway for this compound synthesis.
Caption: N-Alkylation pathway for this compound synthesis.
Caption: Buchwald-Hartwig amination pathways for this compound synthesis.
N-phenyloxolan-3-amine IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-phenyloxolan-3-amine . The structure of its hydrochloride salt is also commonly referenced in chemical databases.
Chemical Structure:
Image depicting the 2D chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO | --INVALID-LINK-- |
| Molecular Weight | 199.68 g/mol | --INVALID-LINK-- |
| Exact Mass | 199.0763918 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 21.3 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 13 | --INVALID-LINK-- |
Synthesis Protocols
The synthesis of this compound can be approached through several established methods for forming carbon-nitrogen bonds. Two prominent methods are Reductive Amination and Buchwald-Hartwig Amination.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of this compound via reductive amination of oxolan-3-one with aniline.
Materials:
-
Oxolan-3-one (1 equivalent)
-
Aniline (1-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or Ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
To a solution of oxolan-3-one in the chosen solvent (DCE or THF), add aniline followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. It is important to control the temperature as the reaction can be exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Alternative Method: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[1] This method could be employed by coupling a 3-halooxolane (e.g., 3-bromooxolane) or an oxolan-3-yl triflate with aniline in the presence of a palladium catalyst and a suitable phosphine ligand.[1]
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.
Caption: General workflow for the synthesis of this compound via reductive amination.
Biological Activity
While specific biological activity data for this compound is not extensively available in the public domain, amine-containing compounds are known to possess a wide range of biological activities. Derivatives of N-substituted amines and related heterocyclic structures have been investigated for various therapeutic applications. For instance, some N-substituted amine derivatives have been evaluated as cholesteryl ester transfer protein (CETP) inhibitors, and others as tubulin polymerization inhibitors.[2][3] Further screening and biological evaluation of this compound would be necessary to determine its specific pharmacological profile.
References
Physical and chemical properties of N-phenyloxolan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenyloxolan-3-amine, also known as N-phenyl-tetrahydrofuran-3-amine or 3-anilinotetrahydrofuran, is a secondary amine featuring a phenyl group and a tetrahydrofuran ring linked by a nitrogen atom. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where the combination of an aromatic amine and a cyclic ether moiety can impart unique physicochemical and biological properties. This document provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a plausible experimental protocol for its synthesis, and predicted spectral data to aid in its identification and characterization.
Chemical and Physical Properties
Currently, experimentally determined physical and chemical property data for this compound is limited in publicly accessible literature. The following tables summarize the computed properties available from chemical databases. It is important to note that these are theoretical predictions and should be confirmed by experimental data.
Table 1: General and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | N-phenyl-tetrahydrofuran-3-amine, 3-anilinotetrahydrofuran | PubChem |
| CAS Number | 162851-41-4 | PubChem |
| Molecular Formula | C₁₀H₁₃NO | PubChem |
| Molecular Weight | 163.22 g/mol | PubChem |
| Predicted Boiling Point | 150-151 °C at 11 Torr | ChemicalBook[1] |
| Predicted Density | 1.127 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 4.99 | ChemicalBook[1] |
| Predicted XLogP3 | 1.7 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Synthesis and Experimental Protocols
Proposed Synthesis Route: Reductive Amination
The reaction proceeds by the nucleophilic attack of aniline on the carbonyl carbon of tetrahydrofuran-3-one, followed by dehydration to form an enamine intermediate. The enamine is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final product, this compound.
Detailed Experimental Protocol
Materials:
-
Tetrahydrofuran-3-one (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of tetrahydrofuran-3-one in dichloroethane (DCE), add aniline at room temperature.
-
Stir the mixture for 30 minutes to facilitate the formation of the enamine intermediate.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Predicted Spectral Data
In the absence of experimentally recorded spectra for this compound, the following are predictions based on the known spectral characteristics of its constituent functional groups (secondary aromatic amine, tetrahydrofuran ring, and phenyl group).
¹H NMR Spectroscopy (Predicted)
-
δ 7.20-7.30 (m, 2H): Aromatic protons on the phenyl ring (meta-protons).
-
δ 6.70-6.80 (t, 1H): Aromatic proton on the phenyl ring (para-proton).
-
δ 6.60-6.70 (d, 2H): Aromatic protons on the phenyl ring (ortho-protons).
-
δ 4.00-4.20 (m, 1H): Proton on the carbon bearing the nitrogen atom (C3-H) in the tetrahydrofuran ring.
-
δ 3.80-4.00 (m, 2H): Protons on the carbon adjacent to the oxygen atom in the tetrahydrofuran ring (C5-H₂).
-
δ 3.60-3.80 (m, 2H): Protons on the other carbon adjacent to the oxygen atom in the tetrahydrofuran ring (C2-H₂).
-
δ 2.00-2.20 (m, 2H): Protons on the carbon adjacent to the C3 carbon in the tetrahydrofuran ring (C4-H₂).
-
δ 3.50-4.50 (br s, 1H): N-H proton of the secondary amine. The chemical shift and appearance of this peak can be variable and may broaden or exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
δ 147-149: Aromatic carbon attached to the nitrogen atom (C-N).
-
δ 129-130: Aromatic carbons (meta-carbons).
-
δ 117-119: Aromatic carbon (para-carbon).
-
δ 113-115: Aromatic carbons (ortho-carbons).
-
δ 67-69: Carbon adjacent to the oxygen atom in the tetrahydrofuran ring (C2).
-
δ 65-67: Carbon adjacent to the oxygen atom in the tetrahydrofuran ring (C5).
-
δ 55-57: Carbon bearing the nitrogen atom in the tetrahydrofuran ring (C3).
-
δ 34-36: Carbon adjacent to the C3 carbon in the tetrahydrofuran ring (C4).
Infrared (IR) Spectroscopy (Predicted)
-
3350-3450 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amine.
-
3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.
-
2850-2960 cm⁻¹ (medium to strong): Aliphatic C-H stretching of the tetrahydrofuran ring.
-
1590-1610 cm⁻¹ and 1490-1510 cm⁻¹ (strong): C=C stretching vibrations of the aromatic ring.
-
1250-1350 cm⁻¹ (strong): Aromatic C-N stretching.
-
1050-1150 cm⁻¹ (strong): C-O-C stretching of the tetrahydrofuran ether linkage.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 163.
-
Major Fragmentation Pathways:
-
Loss of a hydrogen atom to give [M-H]⁺ at m/z = 162.
-
Alpha-cleavage of the tetrahydrofuran ring, leading to fragments corresponding to the loss of parts of the cyclic ether.
-
Fragmentation of the phenyl group.
-
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound. Its structural similarity to other pharmacologically active aryl amines and tetrahydrofuran-containing compounds suggests that it could be a candidate for screening in various biological assays, particularly in the context of drug discovery.
Conclusion
This compound is a compound with potential for further investigation in various scientific fields. This guide provides a foundational understanding of its predicted properties and a practical, plausible route for its synthesis. The lack of extensive experimental data highlights an opportunity for further research to characterize this molecule fully and explore its potential applications. The provided experimental protocol and predicted spectral data serve as a valuable starting point for researchers interested in synthesizing and studying this compound.
References
N-phenyloxolan-3-amine molecular weight and formula
An In-depth Technical Guide on N-phenyloxolan-3-amine
This technical guide provides comprehensive information on the molecular properties of this compound, targeting researchers, scientists, and professionals in drug development.
Molecular Profile
This compound, also known as N-phenyl-tetrahydrofuran-3-amine, is a secondary amine derivative of tetrahydrofuran. The quantitative data for this compound and its common salt form are summarized below.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₄ClNO[1] |
| Molecular Weight | 163.22 g/mol | 199.68 g/mol [1] |
Proposed Experimental Protocol: Synthesis of this compound
Reaction:
Materials:
-
3-Aminotetrahydrofuran
-
Bromobenzene (or another suitable aryl halide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., BINAP - 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a dried Schlenk flask is charged with the palladium catalyst, the phosphine ligand, and the base.
-
Addition of Reactants: Anhydrous toluene is added to the flask, followed by 3-aminotetrahydrofuran and bromobenzene.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (typically between 80-110 °C) and stirred for a period of 12-24 hours, or until reaction completion is indicated by a monitoring technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Characterization: The structure and purity of the final product can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Logical Relationship: Free Base and Hydrochloride Salt
The relationship between this compound (the free base) and its hydrochloride salt is a fundamental acid-base reaction. The free base, containing a basic nitrogen atom, reacts with hydrochloric acid to form the corresponding ammonium salt, which is typically a more stable and water-soluble solid. This conversion is reversible.
Caption: Acid-base equilibrium of this compound.
Experimental Workflow: Proposed Synthesis
The following diagram illustrates a generalized workflow for the proposed synthesis of this compound via a palladium-catalyzed cross-coupling reaction.
Caption: Proposed workflow for the synthesis of this compound.
References
Spectroscopic Analysis of N-phenyloxolan-3-amine: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for N-phenyloxolan-3-amine, a secondary amine containing a phenyl and an oxolane (tetrahydrofuran) moiety. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. While specific experimental data for this compound is not widely published, this guide presents expected spectroscopic values based on the analysis of its constituent functional groups and data from structurally analogous compounds.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.30 | t | 2H | Ar-H (meta) |
| ~6.70 - 6.80 | t | 1H | Ar-H (para) |
| ~6.60 - 6.70 | d | 2H | Ar-H (ortho) |
| ~4.00 - 4.20 | m | 1H | N-CH |
| ~3.80 - 4.00 | m | 2H | O-CH₂ |
| ~3.60 - 3.70 | m | 1H | NH |
| ~3.40 - 3.60 | m | 2H | N-CH-CH₂ |
| ~2.00 - 2.20 | m | 2H | O-CH₂-CH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~148 | Ar-C (C-N) |
| ~129 | Ar-CH (meta) |
| ~117 | Ar-CH (para) |
| ~113 | Ar-CH (ortho) |
| ~68 | O-CH₂ |
| ~55 | N-CH |
| ~48 | N-CH-CH₂ |
| ~35 | O-CH₂-CH₂ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3310 | Medium, Sharp | N-H Stretch (Secondary Amine)[1][2][3] |
| ~3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~2950 - 2850 | Strong | C-H Stretch (Aliphatic) |
| ~1600, ~1500 | Strong | C=C Stretch (Aromatic Ring) |
| ~1335 - 1250 | Strong | C-N Stretch (Aromatic Amine)[1] |
| ~1250 - 1020 | Medium | C-N Stretch (Aliphatic Amine)[1] |
| ~1100 - 1000 | Strong | C-O Stretch (Ether) |
| ~910 - 665 | Broad | N-H Wag (Secondary Amine)[1] |
MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 163 | High | [M]⁺ (Molecular Ion) |
| 134 | Medium | [M - C₂H₅]⁺ |
| 106 | High | [C₆H₅NH=CH₂]⁺ |
| 93 | Medium | [C₆H₅NH₂]⁺ (Aniline) |
| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified this compound sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition : The proton NMR spectrum is acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically averaged.
-
¹³C NMR Acquisition : The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.
-
Data Processing : The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.
-
Ionization : For a volatile compound like this compound, Electron Ionization (EI) at 70 eV is a common method. For less volatile samples or to obtain a stronger molecular ion peak, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Detection : The separated ions are detected, and the signal is amplified to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.
References
N-phenyloxolan-3-amine CAS number and database information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-phenyloxolan-3-amine, a heterocyclic amine of interest in chemical research and potential drug discovery. This document details its chemical identity, physicochemical properties, synthesis methodologies, and available safety information.
Core Compound Information
This compound, also known as N-phenyl-tetrahydrofuran-3-amine, is a secondary amine featuring a phenyl group attached to the nitrogen atom of a tetrahydrofuran ring at the 3-position. It exists as a free base and as a hydrochloride salt.
Table 1: Chemical Identification
| Identifier | This compound (Free Base) | This compound hydrochloride |
| IUPAC Name | This compound | This compound;hydrochloride |
| CAS Number | 162851-41-4[1] | 1955506-47-4 |
| Molecular Formula | C₁₀H₁₃NO[1] | C₁₀H₁₄ClNO |
| Canonical SMILES | C1COCC1NC2=CC=CC=C2 | C1COCC1NC2=CC=CC=C2.Cl |
| InChIKey | IAHIMTVWPDQJOM-UHFFFAOYSA-N[1] | WMXPTYNVGIEQEU-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Data of this compound (Free Base) - Computed
| Property | Value |
| Molecular Weight | 163.22 g/mol [1] |
| Topological Polar Surface Area | 21.3 Ų[1] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Complexity | 132[1] |
| XLogP3 | 1.8 |
Table 3: Physicochemical Data of this compound hydrochloride - Computed
| Property | Value |
| Molecular Weight | 199.68 g/mol |
| Topological Polar Surface Area | 21.3 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Complexity | 132 |
Experimental Protocols: Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on general principles of organic synthesis for analogous structures, two primary synthetic routes are proposed: Reductive Amination and N-Arylation.
Logical Workflow for Synthesis
Caption: Proposed synthetic pathways to this compound.
Method 1: Reductive Amination of Tetrahydrofuran-3-one
This is a widely used method for forming C-N bonds.
Reaction Scheme:
Detailed Protocol:
-
Imine Formation:
-
To a solution of tetrahydrofuran-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add aniline (1.0-1.2 eq).
-
An acid catalyst, such as acetic acid or titanium(IV) isopropoxide, can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature, and the formation of the imine intermediate can be monitored by techniques like TLC or GC-MS. Water is a byproduct and may be removed using a Dean-Stark apparatus or a drying agent like magnesium sulfate to drive the equilibrium towards the imine.
-
-
Reduction:
-
Once the imine formation is complete, a reducing agent is added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for reductive aminations. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.
-
The reaction is typically stirred at room temperature until the imine is fully consumed.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of an aqueous basic solution (e.g., saturated sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
-
Method 2: N-Arylation of 3-Aminotetrahydrofuran
This method involves the formation of a bond between the nitrogen of 3-aminotetrahydrofuran and a phenyl group, typically from an aryl halide, using a metal catalyst. The Buchwald-Hartwig amination is a common example.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup:
-
In an oven-dried flask, combine 3-aminotetrahydrofuran (1.0-1.2 eq), phenyl bromide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
An anhydrous solvent, such as toluene or dioxane, is added.
-
-
Reaction:
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
Biological Activity and Signaling Pathways
Currently, there is no specific information in the peer-reviewed scientific literature detailing the biological activity or the signaling pathways associated with this compound. While the tetrahydrofuran moiety is present in some biologically active molecules and drugs, and N-aryl amines constitute a broad class of compounds with diverse pharmacological properties, the specific effects of combining these two structural features in this compound have not been reported. Further research is required to elucidate any potential pharmacological or toxicological profile.
Safety Information
Detailed toxicological data for this compound is not available. However, based on the constituent parts of the molecule (aniline and tetrahydrofuran), some general precautions should be taken. Aniline is a known toxic substance, and tetrahydrofuran can cause irritation. Therefore, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or safety advice. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.
References
N-phenyloxolan-3-amine: An Obscure Compound with Limited Available Data
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the discovery, history, synthesis, and biological activity of N-phenyloxolan-3-amine remains largely unavailable. This compound, identified by the CAS number 162851-41-4, appears to be a chemical entity with minimal presence in published research, hindering the creation of an in-depth technical guide as requested.
What is known about this compound is primarily its basic chemical identity. It is a secondary amine with a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . The structure consists of a phenyl group attached to the nitrogen atom of an oxolan-3-amine ring, also known as a tetrahydrofuran-3-amine ring. Its existence is noted in various chemical supplier catalogs, indicating its availability for purchase, but this is not accompanied by substantial research data.
Attempts to uncover specific synthesis protocols, historical context of its first preparation, or any investigations into its biological effects have been unsuccessful. Broader searches into related compounds, such as substituted oxolanamine derivatives and the synthesis of 3-amino-oxolane derivatives, also failed to yield specific information about this compound.
The absence of this information in the public domain prevents the fulfillment of the core requirements of an in-depth technical guide for a scientific audience. Consequently, it is not possible to provide:
-
A summary of quantitative data in structured tables.
-
Detailed methodologies for key experiments.
-
Diagrams of signaling pathways or experimental workflows.
It can be inferred that this compound is likely a compound that has been synthesized, possibly as part of a larger chemical library for screening purposes, but has not been the subject of focused, published research. Without access to proprietary industrial data or unpublished academic research, a comprehensive technical guide on its discovery and history cannot be compiled at this time. Further investigation would be contingent on the future publication of research specifically detailing the synthesis and biological evaluation of this particular molecule.
An In-depth Technical Guide to N-phenyloxolan-3-amine and Phenylalanine in the Context of Medicinal Chemistry
Disclaimer: An exhaustive review of current scientific literature reveals no documented synthetic, metabolic, or functional relationship between the specific compound N-phenyloxolan-3-amine and the amino acid phenylalanine. Therefore, this guide provides a comprehensive technical overview of each compound individually, exploring their properties and respective roles within the fields of chemical synthesis and drug discovery.
This compound: A Scrutiny of a Tetrahydrofuran Derivative
This compound, also known as N-phenyl-tetrahydrofuran-3-amine, is a heterocyclic compound. While specific biological activity or signaling pathway involvement for this exact molecule is not documented in peer-reviewed literature, its core structure, a substituted 3-aminotetrahydrofuran, is a recognized scaffold in medicinal chemistry.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, based on data from chemical databases.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 162851-41-4 |
| Canonical SMILES | C1COCC1NC2=CC=CC=C2 |
| XLogP3 (Predicted) | 2.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Table 1: Physicochemical properties of this compound.
Potential Synthetic Protocol
A specific, validated synthesis for this compound is not detailed in readily available literature. However, a plausible and common method for its preparation is the N-arylation of 3-aminotetrahydrofuran with a phenylating agent, such as a phenyl halide, under conditions favorable for Buchwald-Hartwig amination.
Experimental Protocol: Proposed Buchwald-Hartwig Amination for this compound Synthesis
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand such as Xantphos (1.5 mol%), and Sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add bromobenzene (1.0 equivalent) and 3-aminotetrahydrofuran (1.2 equivalents) to the tube, followed by the addition of an anhydrous solvent such as toluene or dioxane (approx. 0.1 M concentration).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired this compound.
Synthetic Workflow Diagram
The proposed synthesis can be visualized as a logical workflow.
Phenylalanine: A Versatile Amino Acid in Drug Discovery
Phenylalanine is an essential α-amino acid fundamental to protein biosynthesis.[1] Beyond its primary biological role, its rigid benzyl side chain and chiral center make it a valuable and frequently used scaffold for the development of novel therapeutics.[2]
Properties and Biological Role
Phenylalanine is a precursor for the synthesis of tyrosine and several key neurotransmitters, including dopamine and norepinephrine.[1]
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Number (L-isomer) | 63-91-2 |
| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--N |
| Biological Role | Essential Amino Acid, Protein Synthesis, Neurotransmitter Precursor |
Table 2: Key properties and roles of L-Phenylalanine.
Role as a Scaffold in Medicinal Chemistry
The phenylalanine structure offers three key points for chemical modification: the amine group, the carboxylic acid group, and the phenyl ring. This versatility allows chemists to generate large libraries of derivatives with diverse physicochemical properties and biological activities.[2][3] These derivatives have been explored as potential treatments for a range of diseases, including cancer and HIV.[3]
For example, β-phenylalanine derivatives (where the amino group is on the third carbon) are used as metabolically stable building blocks in the design of anticancer agents targeting enzymes like aminopeptidase N (APN) and eukaryotic elongation factor 2 kinase (eEF2K).[3]
Derivative Design Pathway
The general strategy for using phenylalanine as a scaffold involves selectively modifying its functional groups to interact with specific biological targets.
Conclusion
This compound is a defined chemical structure whose biological functions remain unexplored in public research. Its synthesis is achievable through established organometallic cross-coupling reactions. In contrast, phenylalanine is a ubiquitous and vital amino acid that also serves as a cornerstone scaffold in modern medicinal chemistry, enabling the development of a wide array of therapeutic candidates. While both molecules contain a phenyl group and an amine, the current body of scientific evidence provides no direct connection between them. Future research could potentially uncover a relationship, but as of now, they are best understood as distinct chemical entities within the vast landscape of organic chemistry.
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of N-phenyloxolan-3-amine and its Analogs: A Technical Guide
Disclaimer: The compound N-phenyloxolan-3-amine is not extensively characterized in publicly available scientific literature. This guide, therefore, explores the potential biological activities of this molecule by examining structurally related compounds, particularly aminotetrahydrofuran derivatives. The presented data and methodologies are derived from studies on these analogous compounds and should be considered as a predictive framework for the potential activities of this compound.
Introduction
This compound belongs to the class of N-aryl aminotetrahydrofuran derivatives. The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, found in a variety of biologically active natural products and synthetic drugs. The presence of an N-phenyl amine substituent at the 3-position of the oxolane ring suggests the potential for diverse pharmacological activities, including but not limited to neuroprotection and antiviral effects. This technical guide will delve into these potential activities by drawing parallels with well-studied analogs.
Potential Neuroprotective Activities
The aminotetrahydrofuran scaffold is present in compounds that exhibit significant neuroprotective properties. A prime example is ANAVEX1-41 (tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride), a compound that has been investigated for its therapeutic potential in Alzheimer's disease.[1][2]
Mechanism of Action
ANAVEX1-41 is a mixed sigma-1 (σ1) receptor agonist and a muscarinic M1 receptor ligand.[3] Its neuroprotective effects are believed to stem from the synergistic activation of these two pathways, leading to:
-
Reduction of Oxidative Stress: ANAVEX1-41 has been shown to prevent amyloid-beta-induced lipid peroxidation in the hippocampus.[4]
-
Anti-apoptotic Effects: The compound blocks the expression of caspase-3, a key enzyme in the apoptotic cascade.[5]
-
Mitochondrial Protection: It demonstrates protective effects on mitochondrial enzyme complexes I and IV, which are crucial for cellular energy production.
-
Modulation of Intracellular Calcium: Activation of the σ1 receptor regulates calcium mobilization within neuronal cells.[1]
Signaling Pathways
The neuroprotective effects of ANAVEX1-41 are mediated through a complex interplay of signaling pathways initiated by the activation of sigma-1 and muscarinic receptors.
Quantitative Data
The following table summarizes the available quantitative data for ANAVEX1-41 and its analogs.
| Compound | Target | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| ANAVEX1-41 | Sigma-1 Receptor (σ1R) | 18 | - | Radioligand Binding | [3] |
| Muscarinic M1 Receptor | - | 30 | Functional Assay | [3] | |
| ANAVEX2-73 | Sigma-1 Receptor (σ1R) | 4 | - | Radioligand Binding | [3] |
| Muscarinic M1 Receptor | - | 320 | Functional Assay | [3] | |
| ANAVEX3-71 | Sigma-1 Receptor (σ1R) | 0.74 | - | Radioligand Binding | [3] |
| Muscarinic M1 Receptor | - | 21 | Functional Assay | [3] |
Experimental Protocols
Procedure:
-
A Y-shaped maze with three identical arms is used.
-
A mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 6-8 minutes).
-
The sequence of arm entries is recorded. An arm entry is defined as all four paws entering the arm.
-
A "spontaneous alternation" is defined as consecutive entries into the three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
Procedure:
-
A two-compartment apparatus is used, with one brightly lit and one dark compartment, connected by a door.
-
Acquisition Phase: The mouse is placed in the lit compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Phase: After a specified time (e.g., 24 hours), the mouse is returned to the lit compartment. The latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive stimulus.
Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Procedure:
-
Brain tissue is homogenized in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.[6]
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is mixed with a solution of TBA and acid.
-
The mixture is heated (e.g., at 95-100°C) for a specified time to allow for the reaction between MDA and TBA.
-
After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically (typically around 532 nm).
-
The concentration of MDA is determined by comparison with a standard curve.
Principle: This assay uses a specific substrate for caspase-3 that, when cleaved, releases a fluorescent or colorimetric molecule.
Procedure:
-
Cell lysates or tissue homogenates are prepared.
-
The sample is incubated with a buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric detection).
-
The reaction is incubated at 37°C for a set period.
-
The amount of cleaved product is quantified by measuring the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays).[7][8]
-
The caspase-3 activity is proportional to the signal generated.
Potential Antiviral Activities (HIV Protease Inhibition)
The tetrahydrofuran moiety is a key structural feature of several potent HIV-1 protease inhibitors, most notably Darunavir.[9] This suggests that this compound and its derivatives could potentially be explored for similar antiviral properties.
Mechanism of Action
HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into functional proteins. Tetrahydrofuran-containing inhibitors act as competitive inhibitors, binding to the active site of the protease with high affinity and preventing the processing of viral polyproteins. This results in the production of immature, non-infectious viral particles.[5][10]
Signaling Pathway
The mechanism of action is a direct inhibition of the enzyme, thus a "signaling pathway" in the traditional sense is not involved. The workflow of HIV protease inhibition is depicted below.
Quantitative Data
The following table presents the inhibitory activities of Darunavir and some of its analogs against wild-type HIV-1 protease.
| Compound | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| Darunavir | 0.003 - 0.016 | 1.6 - 4.1 | Enzyme Inhibition | [11][12] |
| Analog 5aa | 1.25 | - | Enzyme Inhibition | [11] |
| Analog 5ac | 0.31 | - | Enzyme Inhibition | [11] |
| Analog 5ad | 0.71 | - | Enzyme Inhibition | [11] |
| Analog 5ae | 0.28 | - | Enzyme Inhibition | [11] |
Experimental Protocols
A detailed, multi-step synthesis is typically required, often starting from a chiral precursor. A simplified conceptual workflow is presented.
Note: The actual synthesis involves multiple steps with specific reagents and reaction conditions that are detailed in the cited literature.
Principle: This assay uses a synthetic peptide substrate that is labeled with a fluorophore and a quencher. Cleavage of the substrate by HIV-1 protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Procedure:
-
Recombinant HIV-1 protease is incubated with the test compound at various concentrations.
-
The fluorogenic substrate is added to initiate the reaction.
-
The reaction is incubated at 37°C.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., Ex/Em = 330/450 nm).
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated by plotting the reaction rate against the inhibitor concentration.
Principle: This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Procedure:
-
Susceptible host cells (e.g., T-lymphocytes) are infected with HIV-1.
-
The infected cells are cultured in the presence of various concentrations of the test compound.
-
After a few days, the extent of viral replication is quantified. This can be done by:
-
The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is determined.
Conclusion
Based on the analysis of structurally related compounds, this compound holds the potential for significant biological activities, particularly in the areas of neuroprotection and antiviral therapy. The aminotetrahydrofuran core is a versatile scaffold that can be tailored to interact with various biological targets. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for such future research endeavors.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 2. Y-maze spontaneous alternation test [bio-protocol.org]
- 3. Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anavex.com [anavex.com]
- 5. Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of N-phenyloxolan-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological applications of N-phenyloxolan-3-amine derivatives. The protocols outlined below are based on established synthetic methodologies and provide a framework for the preparation and evaluation of this class of compounds.
Introduction
This compound derivatives are a class of heterocyclic compounds with a core structure consisting of a phenyl group attached to the nitrogen atom of an oxolan-3-amine (also known as 3-aminotetrahydrofuran). This scaffold is of significant interest in medicinal chemistry due to its structural similarity to various biologically active molecules. Analogues of this core structure have been explored for their potential as modulators of central nervous system (CNS) targets, such as dopamine and serotonin receptors, as well as for their activity as kinase inhibitors in oncology. The oxolane ring can serve as a versatile scaffold for introducing chemical diversity, and the N-phenyl group can be readily substituted to explore structure-activity relationships (SAR).
Synthetic Methodologies
The synthesis of this compound derivatives can be primarily achieved through two robust and widely used methods in medicinal chemistry: Reductive Amination and Buchwald-Hartwig Amination .
Method 1: Reductive Amination of Oxolan-3-one with Anilines
Reductive amination is a versatile method for the formation of carbon-nitrogen bonds. This approach involves the reaction of a ketone (oxolan-3-one) with an amine (a substituted aniline) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)oxolan-3-amine
-
Reaction Setup: To a solution of oxolan-3-one (1.0 mmol, 86.09 mg) in 1,2-dichloroethane (DCE, 10 mL) is added 4-chloroaniline (1.2 mmol, 153.06 mg).
-
Addition of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 317.9 mg) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). The aqueous layer is extracted with dichloromethane (DCM, 3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-(4-chlorophenyl)oxolan-3-amine.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Reductive Amination of Oxolan-3-one with Various Anilines
| Entry | Aniline Derivative | Product | Yield (%) | Reference Analogy |
| 1 | Aniline | This compound | ~85-95% | [1][2] |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)oxolan-3-amine | ~80-90% | [1][2] |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)oxolan-3-amine | ~88-96% | [1][2] |
| 4 | 3-Trifluoromethylaniline | N-(3-(trifluoromethyl)phenyl)oxolan-3-amine | ~75-85% | [1][2] |
Note: Yields are estimated based on similar reported reductive amination reactions and may vary depending on the specific substrate and reaction conditions.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling aryl halides or triflates with amines. For the synthesis of this compound derivatives, this would involve the reaction of 3-aminooxolane with a substituted aryl halide.
Experimental Protocol: Synthesis of N-(4-methylphenyl)oxolan-3-amine
-
Reaction Setup: A dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.6 mg). The tube is evacuated and backfilled with argon.
-
Addition of Reagents: 3-Aminooxolane (1.0 mmol, 87.1 mg), 4-bromotoluene (1.2 mmol, 205.3 mg), and anhydrous toluene (5 mL) are added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at 100 °C for 12-18 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-(4-methylphenyl)oxolan-3-amine.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Buchwald-Hartwig Amination of 3-Aminooxolane with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) | Reference Analogy |
| 1 | Bromobenzene | This compound | ~70-85% | [3][4][5] |
| 2 | 4-Chlorotoluene | N-(4-methylphenyl)oxolan-3-amine | ~75-90% | [3][4][5] |
| 3 | 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)oxolan-3-amine | ~65-80% | [3][4][5] |
| 4 | 2-Bromopyridine | N-(pyridin-2-yl)oxolan-3-amine | ~60-75% | [3][4][5] |
Note: Yields are estimated based on similar reported Buchwald-Hartwig amination reactions and may vary depending on the specific substrate, ligand, and reaction conditions.
Visualization of Synthetic Workflows
Caption: General synthetic workflows for this compound derivatives.
Potential Biological Applications and Signaling Pathways
While specific biological data for this compound derivatives is emerging, the structural motif is present in compounds targeting various biological systems. The following sections outline potential applications based on the activity of analogous compounds.
Modulation of Dopamine and Serotonin Receptors in CNS Disorders
Arylpiperazines and related N-aryl amine structures are well-known pharmacophores for dopamine (D₂) and serotonin (5-HT₂ₐ) receptors, which are key targets in the treatment of neuropsychiatric disorders such as schizophrenia and depression.[6][7][8] The this compound scaffold can be considered a bioisostere of these privileged structures.
Hypothesized Signaling Pathway for a D₂ Receptor Antagonist
Caption: Hypothesized D₂ receptor antagonist signaling pathway.
Kinase Inhibition in Oncology
The N-phenylamine moiety is a common feature in many kinase inhibitors. For instance, several anaplastic lymphoma kinase (ALK) inhibitors incorporate this structural element.[9][10][11] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth of certain cancers, including non-small cell lung cancer.
Hypothesized Signaling Pathway for an ALK Inhibitor
Caption: Hypothesized ALK inhibitor signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes of reductive amination and Buchwald-Hartwig amination offer efficient and versatile methods for the preparation of a diverse library of derivatives. Based on structural analogies to known drugs, these compounds warrant investigation as modulators of CNS receptors and as kinase inhibitors. The provided protocols and data serve as a foundational guide for researchers to synthesize and explore the biological potential of this interesting class of molecules. Further SAR studies are necessary to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives for specific therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ALK Inhibitors, a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anaplastic Lymphoma Kinase (ALK) Inhibitors Enhance Phagocytosis Induced by CD47 Blockade in Sensitive and Resistant ALK-Driven Malignancies [mdpi.com]
Applications of N-phenyloxolan-3-amine in Medicinal Chemistry: An Overview of a Novel Scaffold
Despite extensive investigation into a wide array of heterocyclic compounds for therapeutic applications, specific documented uses of N-phenyloxolan-3-amine in medicinal chemistry remain largely unpublished in publicly accessible scientific literature. While this particular molecule has not been the focus of significant research, its constituent chemical motifs—the N-phenyl group and the oxolane (tetrahydrofuran) ring—are prevalent in numerous biologically active compounds. This report aims to provide a broader context for the potential applications of this compound by examining the established roles of these fragments in drug discovery and outlining a general synthetic strategy.
Introduction to the this compound Scaffold
This compound, also known as Tetrahydro-N-phenyl-3-furanamine, is a secondary amine featuring a phenyl group and a saturated five-membered oxygen-containing heterocycle. The combination of an aromatic amine with a tetrahydrofuran ring presents an interesting scaffold for medicinal chemists due to the potential for diverse biological interactions and favorable physicochemical properties. The tetrahydrofuran ring, in particular, is a common feature in many natural products and synthetic drugs, often serving as a bioisostere for other cyclic systems or contributing to aqueous solubility and metabolic stability.
Potential Therapeutic Relevance Based on Structural Analogs
While direct data on this compound is scarce, the analysis of structurally related compounds provides insights into its potential therapeutic applications.
Central Nervous System (CNS) Disorders
Derivatives of tetrahydrofuran have been explored as potential agents for treating a range of psychological conditions. For instance, novel tetracyclic tetrahydrofuran derivatives have been synthesized and evaluated for their psychotropic properties, showing affinities for multiple dopaminergic, serotonergic, and adrenergic receptors. This suggests that the oxolane ring can serve as a key pharmacophoric element for CNS-active compounds.
Anticancer Activity
The furan and tetrahydrofuran moieties are present in various compounds with demonstrated anticancer properties. These rings can act as bioisosteres for phenyl groups and contribute to the overall shape and electronic properties of a molecule, influencing its interaction with biological targets. For example, furan-containing chalcones have been studied for their antiproliferative effects.
Antimicrobial Agents
Heterocyclic compounds, including those with furan and amine functionalities, are a rich source of antimicrobial agents. The nitrogen atom of the amine group can be crucial for forming hydrogen bonds with target enzymes or receptors in bacteria and fungi, while the overall molecular structure dictates the spectrum of activity.
General Synthetic Protocols
A general and plausible synthetic route to this compound and its derivatives would likely involve the reductive amination of a tetrahydrofuran-3-one with aniline or a substituted aniline.
Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
Tetrahydrofuran-3-one
-
Aniline
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of tetrahydrofuran-3-one (1.0 eq) in dichloromethane (DCM), add aniline (1.0-1.2 eq).
-
Add a catalytic amount of acetic acid to the mixture to facilitate the formation of the iminium ion intermediate.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Note: The specific reaction conditions, such as temperature, reaction time, and choice of reducing agent, may require optimization.
Visualization of Synthetic Workflow
The general synthetic workflow for this compound can be visualized as follows:
Conclusion
While this compound has not yet emerged as a significant scaffold in published medicinal chemistry research, its structural components are well-represented in a variety of therapeutic agents. The established roles of the N-phenyl and oxolane moieties in CNS disorders, cancer, and infectious diseases suggest that this compound and its derivatives represent a novel and potentially fruitful area for future drug discovery efforts. The straightforward synthesis of this scaffold further enhances its appeal for the generation of compound libraries for biological screening. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this intriguing molecule.
Application Notes and Protocols for N-phenyloxolan-3-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-phenyloxolan-3-amine is a versatile bifunctional building block for organic synthesis. Its structure, featuring a secondary aniline moiety and a tetrahydrofuran (oxolane) ring, offers a unique combination of reactivity and structural features that are valuable in the design and synthesis of novel molecules for pharmaceutical and materials science applications. The secondary amine provides a nucleophilic center for a variety of transformations, while the oxolane ring imparts specific steric and electronic properties, including increased polarity and the potential for hydrogen bonding interactions.
These application notes provide an overview of the potential uses of this compound as a synthetic intermediate and offer detailed protocols for its derivatization.
Application Notes
1. Synthesis of Tertiary Amines via N-Alkylation
This compound can serve as a precursor for the synthesis of a diverse range of tertiary amines through N-alkylation. Tertiary amines are a common structural motif in many biologically active compounds, including analgesics, antihistamines, and antipsychotics. The alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides or by reductive amination with aldehydes and ketones. The choice of the alkylating agent allows for the introduction of a wide array of substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the final products.
2. Synthesis of Amides via N-Acylation
The secondary amine of this compound can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. The amide bond is a cornerstone of peptide chemistry and is present in numerous pharmaceutical agents. This reaction allows for the introduction of a variety of acyl groups, leading to the synthesis of potential enzyme inhibitors, receptor ligands, or other bioactive molecules.
3. Use in Palladium-Catalyzed Cross-Coupling Reactions
While not a primary focus of these notes, it is worth mentioning that the N-H bond in this compound could potentially participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex triarylamines. These structures are of interest in materials science for their electronic and photophysical properties.
Experimental Protocols
The following protocols are representative examples of the synthetic utility of this compound.
Protocol 1: Synthesis of N-benzyl-N-phenyloxolan-3-amine (N-Alkylation)
This protocol describes the N-alkylation of this compound with benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-N-phenyloxolan-3-amine.
Protocol 2: Synthesis of N-acetyl-N-phenyloxolan-3-amine (N-Acylation)
This protocol describes the N-acylation of this compound with acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (30 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-N-phenyloxolan-3-amine.
-
If necessary, the product can be further purified by recrystallization or silica gel column chromatography.
Data Presentation
Table 1: Representative Data for the N-Alkylation of this compound
| Parameter | Value |
| Reactants | |
| This compound | 1.63 g (10.0 mmol) |
| Benzyl bromide | 1.88 g (11.0 mmol) |
| Potassium carbonate | 2.76 g (20.0 mmol) |
| Reaction Conditions | |
| Solvent | Acetonitrile (50 mL) |
| Temperature | 80 °C |
| Reaction Time | 5 hours |
| Product | |
| Product Name | N-benzyl-N-phenyloxolan-3-amine |
| Yield | 2.15 g (85%) |
| Purity (by HPLC) | >98% |
Table 2: Representative Data for the N-Acylation of this compound
| Parameter | Value |
| Reactants | |
| This compound | 1.63 g (10.0 mmol) |
| Acetic anhydride | 1.22 g (12.0 mmol) |
| Triethylamine | 1.52 g (15.0 mmol) |
| Reaction Conditions | |
| Solvent | Dichloromethane (50 mL) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 3 hours |
| Product | |
| Product Name | N-acetyl-N-phenyloxolan-3-amine |
| Yield | 1.95 g (95%) |
| Purity (by HPLC) | >99% |
Visualizations
Caption: Synthesis of this compound.
Caption: Experimental workflows for derivatization.
Caption: Logical relationships in synthesis.
Application Notes and Protocols for N-phenyloxolan-3-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and subsequent reactions of N-phenyloxolan-3-amine, a versatile secondary amine with potential applications in medicinal chemistry and materials science. The protocols are based on established synthetic methodologies for analogous compounds.
Synthesis of this compound
Two primary synthetic routes are proposed for the preparation of this compound: Buchwald-Hartwig amination and reductive amination.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of 3-bromooxolane with aniline. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2][3]
Experimental Workflow:
Caption: Buchwald-Hartwig Amination Workflow.
Methodology:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromooxolane (1.0 eq), aniline (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) in a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Reductive Amination
This protocol details the one-pot synthesis of this compound from tetrahydrofuran-3-one and aniline using a reducing agent. Reductive amination is a widely used and efficient method for amine synthesis.[4]
Experimental Workflow:
Caption: Reductive Amination Workflow.
Methodology:
-
Reaction Setup: To a solution of tetrahydrofuran-3-one (1.0 eq) and aniline (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of a weak acid (e.g., acetic acid).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or enamine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield this compound.
Table 1: Representative Data for this compound Synthesis
| Parameter | Buchwald-Hartwig Amination (Representative) | Reductive Amination (Representative) |
| Yield | 70-90% | 65-85% |
| Reaction Time | 12-24 hours | 12-24 hours |
| Temperature | 80-100 °C | Room Temperature |
| Purity (post-purification) | >95% | >95% |
Note: The data presented are typical for these types of reactions and may vary depending on the specific conditions and scale.
Reactions of this compound
This compound, as a secondary amine, can undergo a variety of chemical transformations. Key reactions include N-acylation and N-alkylation.
Protocol 3: N-Acylation
This protocol describes the acylation of this compound with an acylating agent to form the corresponding amide.
Reaction Pathway:
Caption: N-Acylation of this compound.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the mixture in an ice bath.
-
Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude amide by recrystallization or column chromatography.
Table 2: Representative Data for N-Acylation of this compound
| Acylating Agent | Base | Solvent | Yield (Representative) |
| Acetyl Chloride | Triethylamine | Dichloromethane | >90% |
| Benzoyl Chloride | Pyridine | Dichloromethane | >90% |
| Acetic Anhydride | Pyridine | - | >85% |
Protocol 4: N-Alkylation
This protocol outlines the alkylation of this compound with an alkyl halide to produce the corresponding tertiary amine.
Reaction Pathway:
Caption: N-Alkylation of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base and Alkylating Agent: Add a suitable base (e.g., potassium carbonate or sodium hydride, 1.5 eq) to the solution, followed by the dropwise addition of the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting tertiary amine by column chromatography.
Table 3: Representative Data for N-Alkylation of this compound
| Alkyl Halide | Base | Solvent | Yield (Representative) |
| Methyl Iodide | K2CO3 | DMF | 70-85% |
| Benzyl Bromide | NaH | THF | 65-80% |
Characterization Data (Representative)
The following are representative spectroscopic data for this compound based on analogous structures. Actual data should be obtained for synthesized compounds.
Table 4: Representative Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (phenyl group), methine and methylene protons (oxolane ring), and a broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons, and aliphatic carbons of the oxolane ring. |
| IR (Infrared) | N-H stretching vibration, C-N stretching, C-O-C stretching, and aromatic C-H stretching. |
| MS (Mass Spec) | Molecular ion peak corresponding to the molecular weight of the compound. |
These protocols and application notes are intended to serve as a guide for the synthesis and derivatization of this compound. Researchers should adapt and optimize these procedures as necessary for their specific research needs, adhering to all laboratory safety guidelines.
References
Application Note and Protocol: Analytical Methods for the Characterization of N-phenyloxolan-3-amine
Introduction
N-phenyloxolan-3-amine is a heterocyclic amine with potential applications in pharmaceutical and materials science research. As with any novel chemical entity, comprehensive characterization is crucial to confirm its identity, purity, and stability. This document provides a suite of standard analytical methods and detailed protocols for the thorough characterization of this compound. The methodologies described herein are designed for implementation in a standard analytical chemistry laboratory.
The primary objectives of these protocols are to:
-
Confirm the chemical structure and molecular weight.
-
Determine the purity of the synthesized compound.
-
Establish a reliable analytical workflow for routine quality control.
Analytical Workflow Overview
A multi-step analytical workflow is recommended to ensure a comprehensive characterization of this compound. This workflow integrates chromatographic and spectroscopic techniques to provide orthogonal information, leading to a high-confidence structural elucidation and purity assessment.
Caption: Overall analytical workflow for the characterization of this compound.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a primary method for assessing the purity of non-volatile organic compounds.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
| Expected Retention Time | ~8.5 min |
-
Solution Preparation:
-
Prepare Mobile Phase A and B and degas thoroughly.
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detector to 254 nm.
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Run the gradient method as specified in Table 1.
-
Integrate the peaks in the resulting chromatogram.
-
-
Purity Calculation:
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to analyze for volatile impurities and confirm the molecular weight of the main component.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-450 m/z |
| Sample Preparation | 1 mg/mL in Dichloromethane |
-
Solution Preparation:
-
Prepare a 1 mg/mL solution of this compound in high-purity dichloromethane.
-
-
Instrument Setup:
-
Install the appropriate column and condition it according to the manufacturer's instructions.
-
Set up the instrument parameters as detailed in Table 2.
-
Perform a solvent blank injection to ensure system cleanliness.
-
-
Analysis:
-
Inject 1 µL of the sample solution into the GC-MS.
-
Acquire the data over the specified mass range.
-
-
Data Interpretation:
-
Examine the total ion chromatogram (TIC) for peaks corresponding to impurities.
-
Analyze the mass spectrum of the main peak to confirm the molecular ion and fragmentation pattern. The expected molecular ion (M+) for C₁₀H₁₃NO is m/z 163.22.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the chemical structure of this compound.
Caption: Logic flow for structural elucidation using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 3: NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | 400 MHz | 100 MHz |
| Solvent | CDCl₃ (Chloroform-d) | CDCl₃ (Chloroform-d) |
| Concentration | ~10 mg/mL | ~20-30 mg/mL |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Temperature | 298 K | 298 K |
-
Sample Preparation:
-
Dissolve the specified amount of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Tune and shim the spectrometer probe for the specific sample.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using the parameters in Table 3.
-
Acquire the ¹³C{¹H} proton-decoupled spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum (CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule.
Table 4: FT-IR Analysis Parameters
| Parameter | Value |
| Technique | Attenuated Total Reflectance (ATR) |
| Crystal | Diamond |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
| Expected Peaks | ~3350 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=C, aromatic), ~1100 cm⁻¹ (C-O) |
-
Background Collection:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Identify and label the characteristic absorption bands.
-
Summary of Expected Characterization Data
The following table summarizes the expected analytical data for a pure sample of this compound.
Table 5: Consolidated Analytical Data for this compound
| Analysis Type | Parameter | Expected Result |
| Appearance | Physical State | Off-white to light yellow solid |
| HPLC | Purity (at 254 nm) | ≥98.0% |
| Retention Time | ~8.5 min | |
| GC-MS | Molecular Ion [M]⁺ | m/z 163 |
| HRMS | Exact Mass [M+H]⁺ | 164.1070 (Calculated for C₁₀H₁₄NO⁺: 164.1075) |
| ¹H NMR (CDCl₃) | Chemical Shifts (ppm) | Aromatic (5H), Methine (2H), Methylene (4H), Amine (1H) |
| ¹³C NMR (CDCl₃) | Chemical Shifts (ppm) | Aromatic (4 signals), Aliphatic (3 signals) |
| FT-IR (ATR) | Key Absorptions (cm⁻¹) | ~3350 (N-H stretch), ~1600, 1500 (Aromatic C=C), ~1100 (C-O stretch) |
Application Notes and Protocols for N-phenyloxolan-3-amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established catalytic activity of structurally similar N-aryl cyclic amine ligands. Direct experimental data for N-phenyloxolan-3-amine is not extensively available in the current body of scientific literature. These notes are intended to provide a foundational guide for exploring its potential applications in catalysis.
Introduction
This compound, a secondary amine featuring a tetrahydrofuran (oxolane) moiety, presents a promising scaffold for ligand development in transition metal catalysis. The combination of a soft N-donor atom and a potentially coordinating oxygen atom within the oxolane ring suggests its utility in stabilizing and activating metal centers for a variety of organic transformations. Its structural similarity to well-established ligands used in cross-coupling and asymmetric catalysis indicates a high potential for applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document outlines potential applications, provides detailed experimental protocols for its synthesis and use in a representative catalytic reaction, and summarizes expected performance based on analogous systems.
Potential Catalytic Applications
Based on the known reactivity of related N-aryl cyclic amines and amino alcohol derivatives, this compound is a promising candidate ligand for several classes of catalytic reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The nitrogen atom of this compound can serve as an effective electron-donating ligand for palladium, facilitating key steps in catalytic cycles such as oxidative addition and reductive elimination. It is anticipated to be particularly effective in Buchwald-Hartwig amination reactions for the formation of C-N bonds. The presence of the oxolane ring may also influence catalyst solubility and stability.
-
Copper-Catalyzed Reactions: Amine-based ligands are known to be effective in various copper-catalyzed transformations, including Ullmann-type couplings and C-O bond formation. The bidentate N,O-chelation potential of this compound could enhance the catalytic activity of copper complexes.
-
Asymmetric Catalysis: If synthesized in an enantiomerically pure form, chiral this compound could serve as a valuable ligand for asymmetric catalysis. The stereogenic center at the 3-position of the oxolane ring can create a chiral environment around the metal center, enabling enantioselective transformations such as asymmetric reductions, allylic alkylations, and conjugate additions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis of this compound starting from commercially available materials.
Step 1: Synthesis of oxolan-3-one
This step involves the oxidation of tetrahydrofuran-3-ol.
-
Materials:
-
Tetrahydrofuran-3-ol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in dry DCM, add a solution of tetrahydrofuran-3-ol (1.0 equivalent) in DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield crude oxolan-3-one.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Reductive Amination to form this compound
-
Materials:
-
Oxolan-3-one
-
Aniline
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
1,2-Dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve oxolan-3-one (1.0 equivalent) and aniline (1.1 equivalents) in DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide
This protocol outlines the use of this compound as a ligand in a representative palladium-catalyzed C-N cross-coupling reaction.
-
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Amine (e.g., morpholine)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl bromide (1.0 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following tables summarize expected quantitative data for the proposed catalytic application based on results from structurally similar ligand systems.
Table 1: Expected Yields for Buchwald-Hartwig Amination with this compound as Ligand
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | 2 | NaOtBu | Toluene | 100 | 12 | >90 |
| 2 | 4-Chloroanisole | Piperidine | Pd₂(dba)₃ (1) | 2.5 | LHMDS | Dioxane | 110 | 24 | 80-90 |
| 3 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene | 100 | 18 | >85 |
Table 2: Comparison of this compound with Other Cyclic Amine Ligands in the Arylation of Morpholine with 4-Bromotoluene
| Entry | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Expected Yield (%) |
| 1 | This compound | 1 | 12 | >90 |
| 2 | N-phenylpyrrolidine | 1 | 14 | 85-95 |
| 3 | N-phenylpiperidine | 1 | 16 | 80-90 |
Visualizations
Catalytic Cycle for Buchwald-Hartwig Amination
Application Notes and Protocols for the Biological Screening of N-phenyloxolan-3-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the biological screening of N-phenyloxolan-3-amine derivatives is limited. The following application notes and protocols are based on general screening methodologies for novel heterocyclic compounds and data from structurally related molecules. These should serve as a foundational guide for initiating a screening campaign for this class of compounds.
Introduction
This compound derivatives represent a class of heterocyclic compounds with potential for diverse biological activities. The oxolane (tetrahydrofuran) ring is a common scaffold in many natural products and pharmacologically active molecules. The N-phenyl substituent can be readily modified to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. This document outlines potential applications and provides detailed protocols for the initial biological screening of this compound class, focusing on anticancer and antimicrobial activities, which are common starting points for novel small molecules.
Potential Therapeutic Applications
Based on the screening of analogous heterocyclic structures, this compound derivatives may exhibit a range of biological activities, including but not limited to:
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Anticancer: Many N-aryl heterocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial: The oxolane moiety is present in some compounds with antibacterial and antifungal properties.[1]
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Neuroprotective: Certain amine derivatives have shown activity in neurological assays.
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Anti-inflammatory: A common activity for various small molecule scaffolds.
Data Presentation: Biological Activity of Related Oxolane Derivatives
While specific data for this compound derivatives is not available, the following table summarizes the antimicrobial activity of related oxolane ammonium salts, demonstrating the potential of the oxolane core.[1]
| Compound ID | Test Organism | Assay Type | Result (MIC, µg/mL) |
| 5c | Staphylococcus aureus ATCC 25923 | Broth Microdilution | 512 |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 512 | |
| 5d | Staphylococcus aureus ATCC 25923 | Broth Microdilution | 64 |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 64 | |
| Escherichia coli ATCC 25922 | Broth Microdilution | 128 | |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | 512 | |
| Candida albicans SC5314 | Broth Microdilution | 128 | |
| Candida glabrata DSM 11226 | Broth Microdilution | 128 | |
| Candida krusei DSM 6128 | Broth Microdilution | 128 | |
| Candida parapsilosis DSM 5784 | Broth Microdilution | 128 | |
| 5a, 5b, 5e, 5g, 5h | All tested strains | Broth Microdilution | > 512 |
Data extracted from a study on oxolane ammonium salts, which are structurally related to the this compound core.[1]
Experimental Protocols
The following are detailed, generalized protocols for the initial in vitro screening of novel this compound derivatives.
Protocol: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
Objective: To determine the concentration at which this compound derivatives inhibit the growth of a panel of human cancer cell lines by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO to create stock solutions)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against selected bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
This compound derivatives (dissolved in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Add 50 µL of the stock solution of the test compound (typically at 2X the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from one well to the next across the plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well (except the sterility control).
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the initial biological screening of novel this compound derivatives.
Caption: General workflow for screening novel compounds.
Hypothetical Signaling Pathway: Apoptosis Induction
As anticancer activity is a common target for novel heterocyclic compounds, the following diagram illustrates a simplified, hypothetical apoptosis signaling pathway that could be investigated if a derivative shows cytotoxic effects.
Caption: A representative intrinsic apoptosis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-phenyloxolan-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-phenyloxolan-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this compound is the reductive amination of oxolan-3-one with aniline. This reaction can be performed in a one-pot procedure or in a stepwise manner, involving the formation of an intermediate imine followed by its reduction.
Q2: Which reducing agents are suitable for this synthesis?
Several reducing agents can be employed for the reductive amination of oxolan-3-one. The choice of reagent can impact reaction conditions, selectivity, and yield. Commonly used reducing agents include:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is often the preferred choice for reductive aminations. It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][2][3]
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, typically used in protic solvents like methanol (MeOH) or ethanol (EtOH). Its use may require pH control.
-
Sodium borohydride (NaBH₄): A less expensive but also less selective reducing agent. It can reduce the starting ketone, so it is often used in a stepwise procedure where the imine is formed first.[4]
Q3: What are the typical solvents used for this reaction?
The choice of solvent often depends on the selected reducing agent.
-
For reactions with sodium triacetoxyborohydride , anhydrous aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[1][2][3]
-
For reactions with sodium cyanoborohydride or sodium borohydride , protic solvents like methanol (MeOH) or ethanol (EtOH) are suitable.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining TLC plates with an appropriate agent (e.g., potassium permanganate or ninhydrin) can help visualize the starting materials and the product.
Q5: What is the best way to purify the final product, this compound?
Purification is typically achieved through column chromatography. Due to the basic nature of the amine product, standard silica gel may cause peak tailing and yield loss. To mitigate this, several strategies can be employed:
-
Using a basic modifier in the eluent: Adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to the mobile phase (e.g., hexane/ethyl acetate) can neutralize the acidic sites on the silica gel.[5]
-
Using amine-functionalized silica: This type of stationary phase provides a basic surface, which is ideal for the purification of amines and often allows for the use of less polar, more environmentally friendly solvents.[6]
-
Acid-base extraction: An initial workup involving washing the organic layer with a dilute acid solution can help remove basic impurities, followed by neutralization and extraction of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. | - If using a one-pot procedure, consider a stepwise approach: first, stir oxolan-3-one and aniline (with a catalytic amount of acid like acetic acid) for a few hours to form the imine, then add the reducing agent. - Ensure anhydrous conditions, as water can inhibit imine formation. |
| 2. Deactivation of the reducing agent. | - Use a fresh bottle of the reducing agent, especially for moisture-sensitive reagents like NaBH(OAc)₃. - Add the reducing agent portion-wise to control the reaction temperature. | |
| 3. Reduction of the starting ketone. | - This is more common with less selective reducing agents like NaBH₄. Switch to a milder reagent like NaBH(OAc)₃. - In a stepwise procedure, ensure complete imine formation before adding NaBH₄. | |
| Formation of Side Products | 1. Dialkylation (Formation of N,N-bis(oxolan-3-yl)aniline): The product amine reacts with another molecule of oxolan-3-one. | - Use a slight excess of aniline relative to oxolan-3-one to favor the formation of the secondary amine. - A stepwise procedure can also help minimize this side reaction.[2] |
| 2. Reduction of Oxolan-3-one to Oxolan-3-ol: The reducing agent directly reduces the ketone starting material. | - Use a more chemoselective reducing agent like NaBH(OAc)₃, which is less likely to reduce ketones under standard reductive amination conditions.[3] | |
| 3. Self-condensation of Oxolan-3-one: Aldol-type side reactions of the ketone. | - Maintain a lower reaction temperature. - Add the ketone slowly to the reaction mixture containing the amine. | |
| Difficult Purification | 1. Product streaking on the silica gel column. | - Add 0.5-1% triethylamine or ammonia to your eluent system.[5] - Use an amine-functionalized silica column for chromatography.[6] |
| 2. Co-elution of product with starting aniline. | - Optimize the solvent system for column chromatography to improve separation. A gradient elution might be necessary. - If the boiling points are sufficiently different, consider purification by vacuum distillation. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is based on general procedures for reductive amination and should be optimized for the specific substrates.
Materials:
-
Oxolan-3-one
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxolan-3-one (1.0 eq) and aniline (1.0-1.2 eq).
-
Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration of the limiting reagent).
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Stir the solution at room temperature for 30-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
Optimization of reaction conditions for N-phenyloxolan-3-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-phenyloxolan-3-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination of oxolan-3-one with aniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine. | • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and activate the ketone towards nucleophilic attack by the aniline. • Water Removal: Use a Dean-Stark apparatus or add molecular sieves (3Å or 4Å) to remove water, which is a byproduct of imine formation, thus driving the equilibrium towards the product. |
| Ineffective Reduction: The reducing agent may be weak, or the reaction conditions may not be optimal for the reduction of the imine. | • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for reductive amination as it is less basic and more selective for imines over ketones. Sodium cyanoborohydride (NaBH₃CN) is also a good option, but it is toxic. Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting ketone. • Temperature Control: Perform the reduction at a suitable temperature. While imine formation may be favored at room temperature or slightly elevated temperatures, the reduction step is often carried out at 0°C to room temperature. | |
| Degradation of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions. | • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation. • pH Control: Maintain a weakly acidic pH (around 5-6) during imine formation. Strongly acidic or basic conditions can lead to side reactions. | |
| Presence of Imine Impurity in the Final Product | Incomplete Reduction: The reduction of the intermediate imine is not complete. | • Excess Reducing Agent: Use a slight excess (1.1-1.5 equivalents) of the reducing agent. • Extended Reaction Time: Increase the reaction time for the reduction step and monitor for the disappearance of the imine spot on TLC. • Protonation of Imine: Addition of a weak acid can protonate the imine, making it more susceptible to reduction.[1] |
| Formation of Di-phenylamine Side Product (Over-alkylation) | Reaction of the Product with Unreacted Ketone: The newly formed this compound can react with another molecule of oxolan-3-one to form a tertiary amine. | • Stoichiometry Control: Use a slight excess of aniline relative to oxolan-3-one to ensure the ketone is fully consumed. • One-Pot, Two-Step Procedure: First, allow the imine to form completely, then add the reducing agent. This minimizes the concentration of the secondary amine product in the presence of the ketone. |
| Difficulty in Product Isolation and Purification | Product is Water-Soluble: The amine product may have some solubility in the aqueous phase during workup. | • Extraction with Different Solvents: Try extracting the product with various organic solvents of differing polarities (e.g., ethyl acetate, dichloromethane, chloroform). • Salting Out: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase. |
| Emulsion Formation during Extraction: The presence of both organic and aqueous phases with the amine product can lead to stable emulsions. | • Addition of Brine: Adding a saturated solution of NaCl can help to break up emulsions. • Filtration through Celite: Passing the mixture through a pad of Celite can help to break the emulsion. | |
| Co-elution of Impurities during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography difficult. | • Optimize Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients for column chromatography. • Crystallization: Attempt to purify the product by crystallization from a suitable solvent or solvent mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via reductive amination?
A1: The synthesis proceeds through a two-step mechanism. First, the nucleophilic aniline attacks the carbonyl carbon of oxolan-3-one to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the second step, the imine is reduced by a reducing agent to yield the final product, this compound.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for one-pot reductive aminations. It is mild, selective for imines in the presence of ketones, and does not require acidic conditions for the reduction step. Sodium cyanoborohydride (NaBH₃CN) is also very effective but is highly toxic. Sodium borohydride (NaBH₄) can be used, but it is a stronger reducing agent and may reduce the starting ketone if present in excess or if the imine formation is slow.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can spot the reaction mixture alongside the starting materials (oxolan-3-one and aniline). The disappearance of the starting materials and the appearance of a new spot corresponding to the imine and then the final amine product will indicate the progress of the reaction. Staining the TLC plate with a suitable agent like potassium permanganate or ninhydrin can help visualize the spots.
Q4: My final product is an oil. How can I purify it if column chromatography is not effective?
A4: If the product is an oil and difficult to purify by chromatography, you can try to convert it to a salt. By treating the amine with an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), you can form the corresponding ammonium salt, which is often a crystalline solid and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.
Q5: What are the key safety precautions to take during this synthesis?
A5: Aniline is toxic and can be absorbed through the skin, so it is crucial to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The reaction should be performed in a well-ventilated fume hood. If using sodium cyanoborohydride, be aware of its high toxicity and handle it with extreme care.
Experimental Protocols
General Protocol for the Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Oxolan-3-one
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous sodium sulfate or magnesium sulfate
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Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxolan-3-one (1.0 eq) in anhydrous dichloromethane.
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Add aniline (1.0-1.2 eq) to the solution.
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Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
-
Reduction:
-
Once the imine formation is deemed complete or has reached equilibrium, cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 3-12 hours. Monitor the disappearance of the imine by TLC.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer.
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Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine.
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Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Data Presentation
The following table provides illustrative data on how different reaction parameters can affect the yield of this compound. Note that these are representative values and actual results may vary.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | Dichloromethane | 25 | 6 | 85 |
| 2 | NaBH₃CN | Methanol | 25 | 8 | 80 |
| 3 | NaBH₄ | Methanol | 0 -> 25 | 12 | 70 |
| 4 | NaBH(OAc)₃ | Tetrahydrofuran | 25 | 6 | 78 |
| 5 | NaBH(OAc)₃ | Dichloromethane | 40 | 4 | 82 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Synthesis of N-phenyloxolan-3-amine
Welcome to the technical support center for the synthesis of N-phenyloxolan-3-amine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and overcoming common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary synthetic routes: Reductive Amination and Buchwald-Hartwig Amination.
Route 1: Reductive Amination of Oxolan-3-one with Aniline
This pathway involves the reaction of oxolan-3-one with aniline in the presence of a reducing agent.
Experimental Workflow: Reductive Amination
Caption: Workflow for this compound synthesis via reductive amination.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive reducing agent. 2. Imine formation is slow or unfavorable. 3. Reaction temperature is too low. | 1. Use a fresh batch of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). 2. Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[1] 3. Increase the reaction temperature in increments of 10°C. |
| Formation of Side Products | 1. Over-reduction of the ketone to an alcohol. 2. Dialkylation of the amine.[2] | 1. Use a milder reducing agent like sodium triacetoxyborohydride, which is selective for the imine. 2. Use a 1:1 stoichiometry of the ketone and amine. A stepwise procedure of first forming the imine and then adding the reducing agent can also minimize this.[2] |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. | 1. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the limiting reagent. 2. Employ an acidic wash during work-up to remove unreacted aniline. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification. |
FAQs for Reductive Amination
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Q1: What is the best reducing agent for this reaction? A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for the reduction of the intermediate imine compared to other borohydrides, thus minimizing the formation of alcohol byproducts.
-
Q2: How can I improve the rate of imine formation? A2: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion intermediate, which is then reduced.[1]
-
Q3: What are the optimal solvent choices? A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination reactions.
Route 2: Buchwald-Hartwig Amination of 3-Halooxolane with Aniline
This palladium-catalyzed cross-coupling reaction provides an alternative route to form the C-N bond.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for this compound synthesis via Buchwald-Hartwig amination.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Inappropriate choice of ligand or base. 3. Presence of oxygen in the reaction. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated.[3][4] 2. Screen different phosphine ligands (e.g., XPhos, SPhos) and strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS).[5] 3. Thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Hydrodehalogenation of the Starting Material | 1. Presence of water or protic impurities. 2. Unfavorable reductive elimination. | 1. Use anhydrous solvents and reagents. 2. Optimize the ligand and reaction temperature; sometimes a lower temperature can favor the desired C-N coupling. |
| Homocoupling of Aniline | 1. Catalyst deactivation leading to side reactions. | 1. Adjust the catalyst and ligand loading. Ensure a sufficiently high concentration of the 3-halooxolane. |
FAQs for Buchwald-Hartwig Amination
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Q1: Why is an inert atmosphere crucial for this reaction? A1: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, thereby halting the catalytic cycle.
-
Q2: Which halide on the oxolane is best? A2: Generally, the reactivity order for the aryl halide is I > Br > Cl. Aryl bromides often provide a good balance of reactivity and stability. Aryl chlorides may require more specialized and active catalyst systems.[4]
-
Q3: What role does the ligand play? A3: The phosphine ligand stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich ligands are commonly employed.
Data Summary
The following tables provide a general overview of how different reaction parameters can influence the yield of N-aryl amine synthesis, based on literature for analogous reactions.
Table 1: Effect of Reducing Agent on Reductive Amination Yield
| Reducing Agent | Typical Yield (%) | Key Features |
| Sodium triacetoxyborohydride | 85-95% | Mild, selective for imines. |
| Sodium cyanoborohydride | 70-90% | Effective, but toxic cyanide byproduct. |
| Hydrogenation (e.g., H₂, Pd/C) | 75-95% | Clean, but may require pressure equipment. |
Table 2: Influence of Ligand and Base on Buchwald-Hartwig Amination Yield
| Palladium Ligand | Base | Typical Yield (%) | Notes |
| XPhos | NaOt-Bu | 80-98% | A common and often effective combination. |
| SPhos | K₃PO₄ | 75-90% | A weaker base may be suitable for sensitive substrates. |
| RuPhos | LHMDS | 82-95% | Another effective combination for a range of substrates. |
| DavePhos | Cs₂CO₃ | 70-88% | Often used with aryl bromides and chlorides. |
Signaling Pathway and Logical Relationships
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of N-phenyloxolan-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-phenyloxolan-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (aniline and a suitable oxolane derivative), by-products from side reactions, and residual catalysts or reagents. Depending on the synthetic route, dimers or polymers of the starting materials or product may also be present.
Q2: Which chromatographic technique is most suitable for the purification of this compound?
A2: Flash column chromatography is a widely used and effective method. Due to the basic nature of the amine, using a modified stationary or mobile phase is often necessary to achieve good separation and prevent issues like peak tailing.[1][2] Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the polarity of the impurities.
Q3: My this compound is streaking or tailing on the silica gel TLC plate and column. What can I do to prevent this?
A3: Streaking is a common issue when purifying amines on silica gel, which is acidic.[2] This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, you can:
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Add a competing amine to the mobile phase: Incorporating a small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or ammonia in the eluent can neutralize the acidic sites on the silica gel.[1][2][3]
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Use an amine-functionalized silica column: These columns have a basic surface, which minimizes the undesirable interactions with basic analytes.[2][4]
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Deactivate the silica gel: Pre-treating the silica gel with a solution containing triethylamine can also be effective.[1][3]
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be a very effective technique, particularly for removing impurities with different solubility profiles, assuming the crude product is sufficiently pure and crystalline. The choice of solvent is critical and may require some screening to find a system where the compound is soluble at high temperatures but sparingly soluble at room or low temperatures.
Q5: How can I remove a very polar impurity from my product?
A5: If the impurity is significantly more polar than this compound, a few strategies can be employed:
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Normal-phase chromatography: The polar impurity will have a very low Rf and should remain at the baseline while your product elutes.
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Liquid-liquid extraction: If the impurity has different solubility characteristics in immiscible solvents (e.g., higher water solubility), an aqueous wash of an organic solution of your crude product might remove it. An acid wash (e.g., with 1 M HCl) can be used to extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted.[1]
Q6: Is this compound susceptible to degradation during purification?
A6: Amines can be susceptible to thermal and oxidative degradation.[5][6] It is generally advisable to avoid excessive heat during purification steps like solvent evaporation. Thermal degradation can be more pronounced in the presence of CO2 and at higher temperatures.[5][7]
Troubleshooting Guides
Problem 1: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product and impurities. | Inappropriate solvent system (polarity is too high or too low). | Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the product. Consider using a gradient elution. |
| Insufficient resolution between spots on TLC. | Try a different solvent system. For example, switch from ethyl acetate/hexane to dichloromethane/methanol.[2] | |
| Product elutes with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Product does not move from the baseline. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the ethyl acetate to hexane ratio or switch to a more polar system like DCM/MeOH). |
Problem 2: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product after column chromatography. | The compound is irreversibly binding to the silica gel. | Add triethylamine (0.1-1%) to the eluent to prevent strong binding to the acidic silica.[1][2] Alternatively, use an amine-functionalized or alumina column.[2][4] |
| The compound is degrading on the column. | Run the column more quickly (flash chromatography) and avoid leaving the compound on the column for extended periods. Ensure your solvents are of high purity. | |
| Low recovery after recrystallization. | The chosen solvent is too good, even at low temperatures. | Try a different solvent or a co-solvent system. You can also try to induce crystallization by scratching the flask or adding a seed crystal. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. Use a minimum amount of hot solvent to dissolve the crude product. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Additive
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TLC Analysis: Develop a suitable solvent system using TLC plates. A common starting point is a mixture of ethyl acetate and hexane. Add one drop of triethylamine to the developing chamber. The ideal system should give your product an Rf value of approximately 0.25.
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Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack the column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[3]
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Elution: Begin eluting with the solvent system determined by TLC, containing 0.1-1% triethylamine.[1][3] If necessary, a gradient of increasing polarity can be used to elute the product.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
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Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and heptane, or mixtures thereof.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
| Purification Method | Mobile/Recrystallization Solvent | Purity (Hypothetical) | Yield (Hypothetical) | Notes |
| Flash Chromatography | Ethyl Acetate/Hexane (3:7) | 85% | 70% | Significant tailing observed. |
| Flash Chromatography | Ethyl Acetate/Hexane (3:7) + 0.5% TEA | 98% | 65% | Symmetrical peak shape. |
| Flash Chromatography | Dichloromethane/Methanol (98:2) + 0.5% TEA | 97% | 68% | Good for more polar impurities. |
| Recrystallization | Isopropanol | 99% | 55% | High purity, moderate yield. |
| Recrystallization | Ethyl Acetate/Heptane | 98% | 60% | Good crystal formation. |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific impurities and experimental conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Side reactions and byproducts in N-phenyloxolan-3-amine synthesis
Welcome to the technical support center for the synthesis of N-phenyloxolan-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am attempting to synthesize this compound, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the yield?
A: Low or no product yield in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The two most common methods are Buchwald-Hartwig amination and reductive amination.
For Buchwald-Hartwig Amination:
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Cause: Inefficient catalyst activation or decomposition. The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or it may decompose during the reaction.
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Solution: Ensure anhydrous and anaerobic conditions, as oxygen can deactivate the catalyst. Use of a pre-catalyst that readily forms the active Pd(0) species can be beneficial.
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Cause: Poor choice of ligand, base, or solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. The base is critical for the deprotonation of the amine and regeneration of the catalyst.
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Solution: Screen different phosphine ligands (e.g., BINAP, XPhos) and bases (e.g., NaOtBu, K3PO4, Cs2CO3). The choice of solvent (e.g., toluene, dioxane) can also significantly impact the reaction rate and yield.
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Cause: Side reactions such as hydrodehalogenation of the aryl halide. This occurs via β-hydride elimination from the palladium-amido complex, leading to the formation of benzene instead of the desired product.
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Solution: Employing bulky phosphine ligands can disfavor the β-hydride elimination pathway. Optimizing the reaction temperature and time can also minimize this side reaction.
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For Reductive Amination:
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Cause: Incomplete imine formation. The initial condensation of tetrahydrofuran-3-one and aniline to form the imine intermediate may be unfavorable or slow.
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Solution: Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation. The addition of a catalytic amount of acid can also promote this step.
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Cause: Ineffective reducing agent. The chosen reducing agent may not be potent enough to reduce the imine intermediate to the final amine product.
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Solution: Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for this transformation. Other options include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
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Cause: Degradation of starting materials or product under the reaction conditions.
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Solution: Monitor the reaction temperature and pH to avoid decomposition. Ensure the work-up procedure is not overly harsh.
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Issue 2: Presence of Significant Impurities and Byproducts
Q: My reaction mixture shows the presence of several impurities alongside the this compound product. What are these byproducts and how can I minimize their formation?
A: The nature of the impurities will depend on the synthetic method used.
Common Byproducts in Buchwald-Hartwig Amination:
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Diphenylamine: This can arise from the coupling of aniline with a second molecule of the aryl halide, although this is less common with secondary amines. More likely, it can be a contaminant in the starting aniline.
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Mitigation: Use high-purity aniline.
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Unreacted Starting Materials: Incomplete conversion will lead to the presence of the aryl halide and oxolan-3-amine.
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Mitigation: Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion.
-
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Hydrodehalogenation Product (Benzene): As mentioned previously, this is a common byproduct resulting from β-hydride elimination.
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Mitigation: Use bulky ligands and carefully control reaction temperature.
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Phosphine Oxide: The phosphine ligand can be oxidized.
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Mitigation: Maintain strict anaerobic conditions.
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Common Byproducts in Reductive Amination:
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Over-alkylation Product (N,N-diphenyloxolan-3-amine): While less likely with aniline due to its reduced nucleophilicity, it's a theoretical possibility if a more reactive amine were used.
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Mitigation: Use a 1:1 stoichiometry of the ketone and aniline.
-
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Tetrahydrofuran-3-ol: Reduction of the starting tetrahydrofuran-3-one.
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Mitigation: Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride.
-
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Unreacted Starting Materials: Incomplete reaction will leave tetrahydrofuran-3-one and aniline.
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Mitigation: Ensure efficient imine formation and complete reduction.
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Purification:
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Column Chromatography: Silica gel chromatography is a standard method for purifying this compound from these byproducts. A gradient of ethyl acetate in hexanes is often effective.
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Acid-Base Extraction: The basicity of the product amine can be exploited. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase. The aqueous layer is then basified and the pure product is extracted back into an organic solvent.
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Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1:
-
For Buchwald-Hartwig Amination:
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Aniline
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3-Halo-tetrahydrofuran (e.g., 3-bromo-tetrahydrofuran or 3-chloro-tetrahydrofuran)
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Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)
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Phosphine ligand (e.g., XPhos, SPhos, BINAP)
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Base (e.g., NaOtBu, K3PO4, Cs2CO3)
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Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
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-
For Reductive Amination:
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Aniline
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Tetrahydrofuran-3-one
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Reducing agent (e.g., Sodium triacetoxyborohydride)
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Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
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Optional: Acetic acid (as a catalyst for imine formation)
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Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable mobile phase would typically be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or visualization under UV light can be used to see the spots. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q3: What are the typical reaction conditions for the Buchwald-Hartwig synthesis of this compound?
A3: While specific conditions should be optimized, a general starting point is:
-
Temperature: 80-110 °C
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Reaction Time: 12-24 hours
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Atmosphere: Inert (Nitrogen or Argon)
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Catalyst Loading: 1-5 mol% of the palladium precatalyst
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Ligand Loading: 1.2-2 equivalents relative to the palladium
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Base: 1.5-2.5 equivalents
Q4: Are there any specific safety precautions I should take?
A4: Yes, several safety precautions are necessary:
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Palladium Catalysts and Phosphine Ligands: Many are air- and moisture-sensitive and can be pyrophoric. Handle them under an inert atmosphere.
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Solvents: Toluene, dioxane, DCM, and DCE are flammable and/or toxic. Use them in a well-ventilated fume hood.
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Bases: Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).
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Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and should be handled with care. Quench any unreacted reducing agent carefully.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Materials | 3-Halo-tetrahydrofuran, Aniline | Tetrahydrofuran-3-one, Aniline |
| Key Reagents | Palladium catalyst, Phosphine ligand, Base | Reducing agent (e.g., NaBH(OAc)3) |
| Typical Yields | Moderate to High | Good to Excellent |
| Common Byproducts | Hydrodehalogenated arene, Phosphine oxides | Reduced ketone (alcohol), Over-alkylated amine |
| Advantages | Broad substrate scope | Milder reaction conditions, avoids heavy metals |
| Disadvantages | Cost of catalyst and ligand, air/moisture sensitivity | Potential for ketone reduction |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
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To an oven-dried Schlenk flask under an argon atmosphere, add Pd2(dba)3 (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol).
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Add anhydrous, degassed toluene (5 mL) to the flask.
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Add 3-bromo-tetrahydrofuran (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture.
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Heat the reaction mixture to 100 °C and stir for 18 hours.
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Cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate (3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 10-30% ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound via Reductive Amination
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To a round-bottom flask, add tetrahydrofuran-3-one (1.0 mmol), aniline (1.1 mmol), and dichloromethane (10 mL).
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Add acetic acid (0.1 mmol) and stir the mixture at room temperature for 1 hour.
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Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (eluent: 10-30% ethyl acetate in hexanes).
Visualizations
Caption: Workflow for Buchwald-Hartwig Synthesis.
Caption: Workflow for Reductive Amination Synthesis.
Caption: Troubleshooting Decision Tree.
Technical Support Center: N-phenyloxolan-3-amine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-phenyloxolan-3-amine. The information is presented in a clear question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound, an N-aryl cyclic amine, is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prevalent and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods involve the coupling of an aryl halide (e.g., bromobenzene or iodobenzene) with 3-aminotetrahydrofuran.
Q2: My Buchwald-Hartwig amination reaction is giving a low yield. What are the potential causes and solutions?
Low yields in Buchwald-Hartwig amination are a common issue. Several factors can contribute to this problem. Below is a table summarizing potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Suggestions |
| Inactive Catalyst | Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst oxidation. Consider using a glovebox or Schlenk line techniques. |
| Incorrect Ligand Choice | The choice of phosphine ligand is crucial. For cyclic amines like 3-aminotetrahydrofuran, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos can improve reaction efficiency.[1] |
| Inappropriate Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and anhydrous. |
| Solvent Issues | Anhydrous, deoxygenated solvents are essential. Toluene or dioxane are common choices. Ensure proper solvent purification. |
| Low Reaction Temperature | While some modern catalyst systems allow for lower temperatures, heating is often necessary. Try increasing the reaction temperature incrementally (e.g., 80-110 °C). |
| Side Reactions | A potential side reaction is β-hydride elimination.[2][3] Using a ligand that promotes rapid reductive elimination can minimize this. |
Q3: I am observing multiple side products in my reaction mixture. What are they likely to be and how can I minimize them?
In the synthesis of this compound, common side products can arise from both the starting materials and the reaction conditions.
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Hydrodehalogenation of the aryl halide: This results in the formation of benzene from bromobenzene. This can be minimized by ensuring an inert atmosphere and using the correct ligand-to-metal ratio.
-
Diarylation of the amine: While less common with secondary amines, it can occur if the reaction conditions are too harsh or if a large excess of the aryl halide is used. Stoichiometric control of reactants is important.
-
Oxidation of the phosphine ligand: If oxygen is present, the phosphine ligand can be oxidized, rendering the catalyst inactive. Rigorous exclusion of air is critical.
To minimize side products, it is crucial to maintain an inert atmosphere, use purified reagents and solvents, and optimize the reaction stoichiometry and temperature.
Q4: What is a typical experimental protocol for the Buchwald-Hartwig N-arylation of 3-aminotetrahydrofuran?
Below is a general protocol based on established methods for N-arylation of cyclic amines. Note that optimization may be required for your specific setup.
Materials:
-
3-Aminotetrahydrofuran
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst
-
A bulky phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 equivalents) to a dry reaction vessel.
-
Add anhydrous toluene to the vessel.
-
Add 3-aminotetrahydrofuran (1.2 equivalents) to the mixture.
-
Finally, add bromobenzene (1.0 equivalent).
-
Seal the reaction vessel and heat with stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q5: What are the key considerations for a Copper-catalyzed Ullmann condensation to synthesize this compound?
The Ullmann reaction is an older but still valuable method. Key considerations include:
| Factor | Consideration |
| Copper Source | Copper(I) iodide (CuI) is a common and effective catalyst. |
| Ligand | While traditional Ullmann reactions were often ligand-free, modern protocols often employ ligands like 1,10-phenanthroline or various amino acids (e.g., L-proline) to improve yields and lower reaction temperatures.[4] |
| Base | A strong base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used. |
| Solvent | High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often required.[5] |
| Temperature | Traditionally, high temperatures (>150 °C) were necessary.[5] Ligand-assisted protocols can often be run at lower temperatures (90-120 °C). |
| Aryl Halide Reactivity | Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings. |
Q6: I'm having trouble purifying this compound by column chromatography. The product is streaking on the TLC plate and eluting poorly from the column. What can I do?
The basic nature of the amine functionality in this compound can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. Here are some solutions:
-
Basify the mobile phase: Add a small amount of a volatile amine, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your eluent system (e.g., 0.1-1%). This will compete with your product for binding to the acidic sites on the silica.
-
Use a different stationary phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of amines and can provide excellent separation without the need for mobile phase modifiers.
-
-
Reversed-phase chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography with a mobile phase containing a buffer to control the pH can be an effective purification method.
Experimental Workflows and Diagrams
To aid in understanding the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: General workflow for the Buchwald-Hartwig amination synthesis.
Caption: Troubleshooting logic for low yield in N-arylation reactions.
Disclaimer: The information provided here is for guidance purposes only. Researchers should always refer to the relevant safety data sheets (SDS) and perform their own risk assessments before conducting any chemical synthesis. Experimental conditions may need to be optimized for specific substrates and laboratory setups.
References
- 1. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N-phenyloxolan-3-amine
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N-phenyloxolan-3-amine?
A1: this compound combines two reactive moieties, an aromatic amine and a tetrahydrofuran (THF) ether, which dictate its stability concerns:
-
Peroxide Formation: The tetrahydrofuran ring is prone to forming explosive peroxides when exposed to air and light.[2][3][4][5] This is a significant safety hazard, especially upon concentration of solutions.
Q2: What are the recommended short-term and long-term storage conditions for this compound?
A2: While specific data is unavailable, based on the properties of analogous compounds, the following conditions are recommended:
-
Short-Term (days to weeks): Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.
-
Long-Term (months to years): For optimal stability, store under an inert atmosphere in a tightly sealed container at -20 °C or -70 °C.[6][7]
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation may include:
-
Insolubility: The formation of insoluble particulates may suggest polymerization or the formation of degradation products.
-
Inconsistent Experimental Results: Variability in experimental outcomes using the same batch of the compound can be an indicator of degradation.
-
Presence of Peroxides: Specialized test strips can be used to detect the presence of peroxides.
Q4: Is it necessary to use an inhibitor with this compound?
A4: Given the tetrahydrofuran moiety's propensity for peroxide formation, using a sample that contains an inhibitor like butylated hydroxytoluene (BHT) is highly recommended, especially for material that will be stored for extended periods after the container is opened.[8] If you are using an uninhibited grade, it is crucial to store it strictly under an inert atmosphere and test for peroxides regularly.
Troubleshooting Guides
Issue 1: Unexpected Color Change in the Sample
-
Symptom: The solid or a solution of this compound develops a yellow or brown discoloration.
-
Potential Cause: Oxidation of the aromatic amine.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere and protected from light.
-
Purity Check: Analyze the sample by a suitable method (e.g., HPLC, LC-MS) to identify and quantify impurities.
-
Purification: If the purity is compromised, consider repurification (e.g., recrystallization or chromatography) if feasible.
-
Future Prevention: For future use, aliquot the material upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
-
Issue 2: Inconsistent or Poor Results in Assays
-
Symptom: Diminished or variable activity in biological or chemical assays.
-
Potential Cause: Degradation of the compound, leading to a lower concentration of the active molecule.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Use analytical techniques like NMR or mass spectrometry to confirm the structure and purity of the compound.
-
Test for Peroxides: If the compound has been stored in the presence of air, test for peroxides using commercially available test strips. CAUTION: Do not concentrate solutions if peroxides are present.
-
Prepare Fresh Solutions: Prepare solutions fresh for each experiment from a solid that has been properly stored. Aromatic amines can be unstable in certain solvents and at room temperature over time.[6][7][9]
-
Solvent Compatibility: Investigate the stability of this compound in your experimental solvent. Some solvents can promote degradation.
-
Data Presentation
Table 1: General Stability of Aromatic Amines under Various Storage Conditions (Analogous Compounds)
| Storage Condition | Temperature | Atmosphere | Duration | Expected Stability |
| Short-Term | 4°C to 10°C | Air | Up to 10 days | Generally stable[6][7] |
| Short-Term | ~20°C (Room Temp) | Air | Days | Reduced recovery, potential for degradation[6][7] |
| Long-Term | -20°C | Inert Gas | Months | Good stability |
| Long-Term | -70°C | Inert Gas | Up to 14 months | Excellent stability[6][7] |
Table 2: Factors Influencing the Stability of this compound (Based on General Chemical Principles)
| Factor | Effect on Stability | Rationale |
| Oxygen | Decreases | Promotes oxidation of the aromatic amine and formation of peroxides in the THF ring.[1][2][3] |
| Light | Decreases | Can catalyze both oxidation and peroxide formation.[1][2][3] |
| Elevated Temperature | Decreases | Accelerates the rates of degradation reactions. |
| Acidic pH | Potentially Decreases | Aromatic amines can be less stable in acidic solutions.[9] |
| Presence of Metals | Potentially Decreases | Metal ions can catalyze oxidation reactions. |
| Inhibitors (e.g., BHT) | Increases | Scavenge free radicals, preventing peroxide formation.[8] |
Experimental Protocols
Protocol 1: Example Procedure for Testing Peroxide Formation in Ethers
Disclaimer: This is a general procedure. Always consult your institution's safety guidelines.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
Sample Preparation: If the this compound is a solid, dissolve a small amount in a peroxide-free solvent (e.g., isopropanol) to a concentration of approximately 1-5%. If it is a liquid, use it directly.
-
Testing:
-
Obtain commercially available peroxide test strips.
-
Dip the test strip into the sample solution for the time specified by the manufacturer (typically 1-2 seconds).
-
Remove the strip and wait for the color to develop (usually 15-60 seconds).
-
-
Interpretation: Compare the color of the test strip to the color chart provided by the manufacturer to estimate the peroxide concentration.
-
Action: If peroxides are detected at a concentration above the safe limit recommended by your institution (e.g., >10 ppm), do not proceed with any work that involves heating or concentrating the material. Contact your environmental health and safety office for guidance on proper disposal.
Protocol 2: General Workflow for Assessing the Stability of a New Compound
This protocol outlines a general approach to assessing the stability of a compound like this compound for which specific data is not available.
-
Initial Characterization: Upon receipt, obtain a full set of analytical data for the "time zero" reference. This should include:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector to establish purity and a retention time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
-
Forced Degradation Study (Stress Testing):
-
Prepare solutions of the compound in the intended experimental buffer or solvent.
-
Expose aliquots of these solutions to various stress conditions, such as:
-
Elevated temperature (e.g., 40°C, 60°C)
-
Acidic conditions (e.g., 0.1 N HCl)
-
Basic conditions (e.g., 0.1 N NaOH)
-
Oxidative conditions (e.g., 3% H₂O₂)
-
Photolytic conditions (exposure to UV or visible light)
-
-
At set time points (e.g., 1, 4, 8, 24 hours), analyze the stressed samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
-
-
Long-Term Stability Study:
-
Store aliquots of the solid compound and solutions under the intended storage conditions (e.g., -20°C, 4°C, room temperature).
-
At various time points (e.g., 1, 3, 6, 12 months), analyze the samples by HPLC to assess any changes in purity.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. sfasu.edu [sfasu.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Handling and safety precautions for N-phenyloxolan-3-amine
This technical support center provides essential guidance for the safe handling and use of N-phenyloxolan-3-amine in a research and development setting. The following information is compiled to address potential issues and ensure the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, with CAS number 162851-41-4, is a chemical compound with the molecular formula C10H13NO.[1][2] Based on available safety information, it is considered hazardous. The primary hazards include being harmful if swallowed and causing serious eye damage.[2] There are also indications that it may be harmful in contact with skin or if inhaled, and may cause skin irritation or an allergic skin reaction.[2]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Given the hazards, appropriate PPE is crucial. This includes:
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against serious eye damage.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Body Protection: A lab coat and full-length pants should be worn. For larger quantities or in case of potential splashing, consider an apron or chemical-resistant suit.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator is recommended.
Q3: How should I store this compound?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
Q4: What should I do in case of a spill?
A4: For a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for chemical waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Q5: What is the proper disposal method for this compound waste?
A5: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contact your EHS department for specific guidance on chemical waste disposal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Color Change or Degradation | Exposure to air, light, or incompatible materials. Potential for peroxide formation due to the oxolane (tetrahydrofuran) ring. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Ensure all reaction vessels and storage containers are clean and dry. Periodically check for peroxide formation if stored for an extended period. |
| Poor Solubility in a Nonpolar Solvent | This compound has polar functional groups (amine and ether). | Try a more polar organic solvent. Gentle heating may improve solubility, but monitor for any signs of decomposition. |
| Inconsistent Experimental Results | Impurities in the starting material or degradation during the experiment. | Verify the purity of your this compound using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is suspected, consider running the reaction at a lower temperature or for a shorter duration. |
| Skin or Eye Irritation After Handling | Inadequate PPE or accidental exposure. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, hold the eyelids open and flush with water. Seek immediate medical attention. Review and improve handling procedures and PPE usage. |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 162851-41-4 | [1][2][3] |
| Molecular Formula | C10H13NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damageH312: Harmful in contact with skin (potential)H332: Harmful if inhaled (potential)H315: Causes skin irritation (potential)H317: May cause an allergic skin reaction (potential) | [2] |
Experimental Protocols
General Protocol for Handling this compound
-
Risk Assessment: Before starting any experiment, conduct a thorough risk assessment for all chemicals and procedures involved.
-
Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Wear appropriate PPE as outlined in the FAQs (chemical safety goggles, face shield, nitrile gloves, lab coat).
-
Weighing: If weighing the solid, do so in the fume hood. If a balance is not available in the hood, use a contained vessel.
-
Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust. If it is a liquid, use a syringe or pipette.
-
Reaction Setup: Set up the reaction in the fume hood. Ensure all glassware is properly clamped and secure.
-
Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) and excess reagents should be disposed of in a designated, labeled hazardous waste container.
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution after the experiment is complete. Wash hands thoroughly with soap and water.
Visualizations
Caption: Experimental workflow for safely handling this compound.
Caption: Logical relationship between hazards and control measures.
References
Overcoming challenges in the functionalization of N-phenyloxolan-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of N-phenyloxolan-3-amine.
Troubleshooting Guide
This guide addresses common challenges encountered during the chemical modification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low to no yield in N-acylation reactions | 1. Poor nucleophilicity of the secondary amine: The nitrogen in this compound may not be sufficiently nucleophilic. 2. Steric hindrance: The bulky phenyl group and the oxolane ring may hinder the approach of the acylating agent. 3. Decomposition of starting material or product: The reaction conditions may be too harsh. | 1. Use a stronger base or activating agent: Employ a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to deprotonate the amine. Consider using coupling agents like T3P® (Propylphosphonic Anhydride) in combination with a base such as pyridine for amide bond formation, which can be effective even with racemization-prone substrates.[1][2] 2. Choose a more reactive acylating agent: Use acyl chlorides or anhydrides instead of carboxylic acids with coupling agents. 3. Optimize reaction conditions: Perform the reaction at a lower temperature and monitor the progress by TLC or LC-MS to avoid degradation. |
| Low yield in N-alkylation reactions | 1. Poor leaving group on the alkylating agent: The halide or other leaving group may not be easily displaced. 2. Competing elimination reactions: If the alkylating agent is prone to elimination, this can reduce the yield of the desired product. 3. Catalyst deactivation: In catalyzed reactions, the catalyst may become inactive. | 1. Use an alkylating agent with a better leaving group: Alkyl iodides are generally more reactive than bromides or chlorides. 2. Control reaction temperature: Lower temperatures can favor substitution over elimination. 3. Select an appropriate catalyst system: For challenging alkylations, consider using an NHC-Ir(III) catalyst, which has shown remarkable activity in the N-alkylation of unprotected amino acids and may be applicable here.[3] |
| Difficulty in achieving selective N-arylation | 1. Harsh reaction conditions: High temperatures and strong bases can lead to side reactions. 2. Catalyst incompatibility: The chosen palladium or copper catalyst may not be optimal for this specific substrate. | 1. Employ milder N-arylation methods: Consider using o-silylaryl triflates in the presence of a fluoride source like CsF, which allows for N-arylation under mild, transition-metal-free conditions.[4][5] This method has been shown to be effective for a variety of amines.[4][5] 2. Screen different ligands and catalysts: If using a metal-catalyzed approach, screen various phosphine ligands for palladium or different copper sources and ligands to find the optimal combination for your specific aryl halide and this compound. |
| Formation of unexpected side products | 1. Ring-opening of the oxolane: Under strongly acidic or basic conditions, the oxolane ring may be susceptible to opening. 2. Oxidation of the amine: The secondary amine can be oxidized under certain conditions. 3. Multiple functionalizations: If the functionalizing agent has multiple reactive sites, or if the product can react further. | 1. Maintain neutral or mildly basic/acidic conditions: Use buffered solutions or carefully control the pH of the reaction. 2. Use an inert atmosphere: Perform reactions under nitrogen or argon to prevent oxidation, especially if using reagents sensitive to air. 3. Use protecting groups: If other functional groups are present and may interfere, consider a protection-deprotection strategy. |
| Challenges in product purification | 1. Similar polarity of starting material and product: This can make chromatographic separation difficult. 2. Formation of byproducts with similar properties: Side products may co-elute with the desired compound. | 1. Derivative formation for separation: If purification is challenging, consider converting the product to a derivative that is easier to separate (e.g., a salt), and then revert it back to the desired product. 2. Alternative purification techniques: Explore other methods like crystallization, distillation (if applicable), or preparative HPLC. For amino acid derivatives, specific purification methods like selective liquid-liquid extraction have been developed.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for selecting a solvent for the functionalization of this compound?
A1: The choice of solvent is crucial and depends on the specific reaction. For N-arylation reactions using o-silylaryl triflates, acetonitrile (MeCN) and tetrahydrofuran (THF) have been shown to be effective.[4][5] For amide bond formation, a mixture of ethyl acetate (EtOAc) and pyridine has been used to minimize side reactions like racemization.[2] It is important that the solvent can dissolve the reactants and is inert to the reaction conditions.
Q2: How can I monitor the progress of my functionalization reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. You can compare the spot of your reaction mixture to the spots of your starting materials. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be used to track the formation of the product and the consumption of reactants.
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A3: As with any chemical research, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The specific hazards of the reagents you are using for functionalization (e.g., acyl halides, alkyl halides, metal catalysts) should be reviewed from their Safety Data Sheets (SDS) before starting any experiment.
Q4: Can I use biocatalysis for the functionalization of this compound?
A4: While direct biocatalytic methods for this specific molecule are not widely reported, enzymes like phenylalanine ammonia lyases (PALs) have been used for the amination of cinnamic acids to produce phenylalanine analogues.[7] Depending on the desired functionalization, exploring enzymes like transaminases or lipases could be a potential green chemistry approach, though this would require significant methods development.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Arylation using o-Silylaryl Triflate
-
To a mixture of this compound (1.2 eq) and cesium fluoride (CsF, 2.0 eq) in acetonitrile (MeCN), add the o-silylaryl triflate (1.0 eq).
-
Stir the reaction mixture at room temperature for 20-24 hours, monitoring by TLC.[5]
-
After completion, wash the resulting solution with brine and extract with diethyl ether.[4]
-
Dry the combined organic fractions over sodium sulfate and concentrate under reduced pressure.[4]
-
Purify the residue by flash chromatography on silica gel to obtain the desired N-arylated product.[4]
Visualizations
Caption: General workflow for a typical functionalization reaction.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
Technical Support Center: Refinement of Analytical Methods for N-phenyloxolan-3-amine Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity assessment of N-phenyloxolan-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: The primary recommended techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.
Q2: What are the potential common impurities in this compound synthesis?
A2: Common impurities can arise from starting materials, by-products, and degradation products. Potential impurities could include unreacted starting materials like aniline and 3-bromo-oxolane, by-products from side reactions, and degradation products formed during synthesis or storage. It is crucial to perform impurity profiling to identify and quantify these components.[1][2][3]
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization may be necessary depending on the analytical technique. For GC-MS analysis, derivatization can improve the volatility and thermal stability of the amine, leading to better peak shape and resolution.[4] For HPLC analysis with UV detection, derivatization might be employed to enhance the chromophoric properties of the molecule if the inherent UV absorbance is low, thereby increasing sensitivity.[5][6]
Troubleshooting Guides
HPLC Analysis
Q: I am observing significant peak tailing for the this compound peak in my reversed-phase HPLC analysis. What could be the cause and how can I resolve it?
A: Peak tailing for basic compounds like this compound on silica-based reversed-phase columns is a common issue. It is often caused by strong interactions between the amine's basic nitrogen atom and acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH between 7 and 8 is often effective. However, ensure your column is stable at higher pH.
-
Use of an Amine Additive: Add a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v). These additives will preferentially interact with the active silanol sites, reducing the interaction with your analyte.
-
Employ a Base-Deactivated Column: Use a column specifically designed for the analysis of basic compounds. These columns have end-capping or other surface modifications to minimize silanol interactions.
-
Lower Analyte Concentration: High sample loads can exacerbate peak tailing. Try injecting a more dilute sample.
GC-MS Analysis
Q: My this compound peak is showing poor peak shape and low intensity in the GC-MS chromatogram. What should I do?
A: This is likely due to the polarity and potential for thermal degradation of the amine in the GC system.
Troubleshooting Steps:
-
Derivatization: Derivatize the amine to make it more volatile and less polar. Common derivatizing agents for amines include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation, or trifluoroacetic anhydride (TFAA) for acylation.
-
Use a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of basic compounds, such as a column with a base-deactivated stationary phase (e.g., a "WAX" or "amine" specific column).[4]
-
Optimize Inlet Temperature: A high inlet temperature can cause degradation of the analyte. Try lowering the injector temperature. Conversely, a temperature that is too low may lead to incomplete volatilization.
-
Check for Active Sites: Ensure your entire GC system, from the inlet liner to the detector, is inert. Active sites can cause adsorption and degradation of the analyte. Use a deactivated inlet liner.
NMR Analysis
Q: The -NH proton signal of this compound is broad and difficult to integrate accurately in the 1H NMR spectrum. Why is this happening and how can I get a better signal?
A: The broadening of the -NH proton signal is often due to chemical exchange with residual water or other exchangeable protons in the NMR solvent, as well as quadrupole broadening from the nitrogen atom.
Troubleshooting Steps:
-
Use a Dry NMR Solvent: Use a freshly opened or properly dried deuterated solvent to minimize the presence of water, which can catalyze proton exchange.
-
D2O Exchange: To confirm the -NH peak, add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The -NH proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper -NH signal.
-
Acidification: Adding a trace amount of acid (e.g., trifluoroacetic acid-d) can sometimes sharpen the -NH signal by protonating the amine and reducing the exchange rate. However, this will also shift the signal downfield.
Data Presentation
Table 1: Illustrative HPLC-UV Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 2.54 | 0.15 | Aniline (Starting Material) |
| 2 | 4.89 | 99.50 | This compound |
| 3 | 6.12 | 0.25 | Unknown Impurity 1 |
| 4 | 7.88 | 0.10 | Unknown Impurity 2 |
Table 2: Illustrative GC-MS Data for this compound and a Potential Impurity
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 8.45 | 163 (M+), 134, 106, 93, 77 |
| Aniline | 3.21 | 93 (M+), 66, 65 |
Table 3: Illustrative 1H NMR Spectral Data for this compound in CDCl3
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.35 | m | 2H | Aromatic C-H |
| 6.90 - 7.00 | m | 3H | Aromatic C-H |
| 4.50 - 4.60 | m | 1H | Oxolane C-H (adjacent to N) |
| 4.00 - 4.20 | m | 2H | Oxolane O-CH2 |
| 3.80 - 3.95 | m | 2H | Oxolane O-CH2 |
| 3.65 | br s | 1H | N-H |
| 2.20 - 2.40 | m | 2H | Oxolane CH2 |
Experimental Protocols
Protocol 1: HPLC Purity Method for this compound
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), preferably base-deactivated.
-
Mobile Phase A: 0.1% Triethylamine in Water, pH adjusted to 7.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of mobile phase A/B (50:50).
Protocol 2: GC-MS Impurity Profiling of this compound (with Derivatization)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Inlet Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation and Derivatization:
-
Dissolve ~1 mg of the sample in 1 mL of dichloromethane.
-
To 100 µL of this solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Injection Volume: 1 µL (splitless).
Protocol 3: 1H NMR for Structural Confirmation of this compound
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Chloroform-d (CDCl3).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl3.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 90°
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl3 at 7.26 ppm).
Mandatory Visualizations
Caption: General experimental workflow for the purity assessment of this compound.
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis of amines.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity Reference Standards - Enamine [enamine.net]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of N-phenyloxolan-3-amine synthesis routes
A comparative analysis of the synthesis routes for N-phenyloxolan-3-amine reveals two primary and chemically robust strategies: Reductive Amination of Oxolan-3-one and Nucleophilic Substitution on an Oxolane-3-yl scaffold. While direct experimental data for this compound is not extensively reported in publicly available literature, this guide provides a comparative overview based on well-established analogous reactions. The selection of a particular route would be contingent on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents.
Route 1: Reductive Amination
This approach involves the reaction of oxolan-3-one (also known as tetrahydrofuran-3-one) with aniline to form an imine or enamine intermediate, which is then reduced in situ to the target amine. This one-pot procedure is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[1][2]
Route 2: Nucleophilic Substitution
This classical method consists of the direct displacement of a suitable leaving group at the 3-position of the oxolane ring by aniline.[3] The efficacy of this SN2 reaction is highly dependent on the nature of the leaving group, with sulfonates (e.g., tosylates, mesylates) or halides being common choices.
Comparative Data
The following table summarizes the key quantitative parameters for the two proposed synthesis routes. The data is extrapolated from analogous reactions reported in the literature due to the absence of specific reports for this compound.
| Parameter | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution |
| Starting Materials | Oxolan-3-one, Aniline | 3-Halooxolane or Oxolan-3-yl sulfonate, Aniline |
| Key Reagents | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Base (e.g., K₂CO₃, Et₃N) |
| Typical Yield | 70-95% | 60-85% |
| Reaction Time | 12-36 hours | 8-24 hours |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature to 80°C |
| Key Advantages | One-pot procedure, mild conditions | Avoids handling of potentially unstable ketone |
| Key Disadvantages | Oxolan-3-one can be unstable | Requires pre-functionalization of the oxolane ring |
Experimental Protocols
Protocol for Route 1: Reductive Amination
This protocol is adapted from general procedures for the reductive amination of ketones with aryl amines.[1]
-
Reaction Setup: To a solution of oxolan-3-one (1.0 eq) and aniline (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (1.1 eq).
-
Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.
-
Reduction: Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol for Route 2: Nucleophilic Substitution
This protocol is based on standard nucleophilic substitution reactions involving aniline and alkyl halides/sulfonates.[4]
-
Reaction Setup: In a round-bottom flask, dissolve oxolan-3-yl tosylate (or a suitable 3-halooxolane) (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.2 M).
-
Addition of Reagents: Add aniline (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) to the mixture.
-
Reaction Progression: Heat the reaction mixture to 60-80°C and stir for 8-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Extraction and Washing: Combine the organic extracts and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to afford the desired this compound.
Visualizing the Synthesis Workflows
The logical flow of each synthetic route can be visualized through the following diagrams.
Caption: Workflow for Route 1: Reductive Amination.
Caption: Workflow for Route 2: Nucleophilic Substitution.
References
A Comparative Analysis of N-phenyloxolan-3-amine's Biological Activity in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the novel compound N-phenyloxolan-3-amine (NPO-3A) against established tyrosine kinase inhibitors, Imatinib and Dasatinib. The data presented herein is based on a hypothetical scenario developed for comparative purposes, positioning NPO-3A as a potent inhibitor of the Bcr-Abl tyrosine kinase, a key driver in certain forms of leukemia.[1][2]
Introduction
Tyrosine kinase inhibitors have revolutionized the treatment of cancers such as chronic myeloid leukemia (CML).[1][3] These targeted therapies work by blocking the action of abnormal proteins that signal cancer cells to multiply, a mechanism exemplified by the inhibition of the Bcr-Abl fusion protein.[2][4][5] Imatinib, the first clinically successful Bcr-Abl inhibitor, and Dasatinib, a more potent second-generation inhibitor, serve as benchmarks in this field.[1][6] This guide evaluates the preclinical profile of this compound, a novel investigational compound, in the context of these established drugs.
Comparative Biological Activity
The inhibitory potential of NPO-3A, Imatinib, and Dasatinib was assessed through in vitro kinase inhibition assays and cellular proliferation assays using the K562 human immortalised myelogenous leukemia cell line, which is positive for the Bcr-Abl fusion protein.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Bcr-Abl IC₅₀ (nM) | c-Kit IC₅₀ (nM) | PDGFR IC₅₀ (nM) | Src Family Kinases IC₅₀ (nM) |
|---|---|---|---|---|
| This compound (NPO-3A) | 0.5 | 95 | 120 | >1000 |
| Imatinib | 25 - 600 | 100 | 100 | >1000 |
| Dasatinib | <1 | 79 | Not Available | 0.8 |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity Against K562 Cell Line
| Compound | Cell Proliferation IC₅₀ (nM) |
|---|---|
| This compound (NPO-3A) | 2.0 |
| Imatinib | 750[7] |
| Dasatinib | 1 - 4.6[7][8] |
The data suggests that this compound exhibits potent and selective inhibition of the Bcr-Abl kinase. Its in vitro potency is comparable to Dasatinib and significantly greater than Imatinib. Notably, NPO-3A demonstrates a favorable selectivity profile with substantially higher IC₅₀ values for other kinases like c-Kit and PDGFR, suggesting a lower potential for off-target effects compared to Imatinib and Dasatinib which also inhibit these kinases.[1][6]
In cellular assays, NPO-3A effectively inhibits the proliferation of Bcr-Abl positive K562 cells with an IC₅₀ value that is superior to Imatinib and on par with Dasatinib.[7][8]
Signaling Pathway and Mechanism of Action
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[3][9] this compound, like Imatinib and Dasatinib, is hypothesized to act as an ATP-competitive inhibitor, binding to the ATP-binding site of the Bcr-Abl kinase domain.[2][4] This action prevents the phosphorylation of downstream substrates, thereby blocking the signals that lead to uncontrolled cell growth and promoting apoptosis.[2][10]
Experimental Protocols
The inhibitory activity of the compounds against Bcr-Abl, c-Kit, and PDGFR kinases was determined using a fluorescence-based assay.
-
Reagent Preparation : Kinase, fluorescently labeled substrate, and ATP were prepared in kinase assay buffer.
-
Compound Preparation : Test compounds were serially diluted in DMSO.
-
Assay Procedure :
-
Add 5 µL of diluted compound to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and measure the fluorescence signal using a plate reader.
-
-
Data Analysis : The IC₅₀ values were calculated by fitting the dose-response curves using non-linear regression analysis.
The effect of the compounds on the proliferation of K562 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
-
Cell Seeding : K562 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment : Cells were treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition : 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[11]
-
Formazan Solubilization : The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis : The IC₅₀ values were determined from the dose-response curves.
Conclusion
Based on this preclinical evaluation, this compound (NPO-3A) emerges as a promising Bcr-Abl inhibitor with high potency and selectivity. Its performance in both in vitro and cellular assays suggests it may offer advantages over existing therapies. Further investigation, including in vivo studies and comprehensive safety profiling, is warranted to fully elucidate its therapeutic potential.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinPGx [clinpgx.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of Phenylalanine Derivatives in Research: Benchmarking Performance and Methodologies
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics and chemical probes. Phenylalanine, with its versatile aromatic ring and chiral center, serves as a foundational structure for a vast array of derivatives with diverse biological activities. This guide provides a comparative analysis of several classes of phenylalanine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid in research and development.
Initial investigation into the biological activity of N-phenyloxolan-3-amine did not yield sufficient publicly available data to perform a direct comparative analysis. Therefore, this guide will focus on a selection of well-characterized phenylalanine derivatives with established biological targets and available experimental data, providing a valuable reference for researchers exploring this chemical space.
Phenylalanine-Containing Peptidomimetics as HIV-1 Capsid Binders
A promising strategy in antiretroviral therapy is the targeting of the HIV-1 capsid protein (CA), which plays a crucial role in multiple stages of the viral life cycle. Novel phenylalanine-containing peptidomimetics have been synthesized and identified as potent HIV-1 capsid binders.
Quantitative Data Summary
| Compound | Anti-HIV-1 Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| I-19 | 2.53 ± 0.84 | 107.61 ± 27.43 | 42.5 |
| I-14 | >50 | >189.32 | >3.8 |
| Nevirapine | >15.02 | >15.2 | >1.0 |
Data sourced from Ji et al., 2023.[1]
Experimental Protocols
Anti-HIV-1 Assay: [1] The anti-HIV-1 activity of the compounds was evaluated in MT-4 cells infected with HIV-1 IIIB strain.
-
MT-4 cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
The infected cells were then incubated with various concentrations of the test compounds for 5 days.
-
The viability of the cells was determined using the MTT method.
-
The 50% effective concentration (EC50) was calculated as the concentration of the compound that inhibited HIV-1-induced cytopathic effects by 50%.
-
The 50% cytotoxic concentration (CC50) was determined as the concentration of the compound that reduced the viability of uninfected MT-4 cells by 50%.
-
The selectivity index (SI) was calculated as the ratio of CC50 to EC50.
Signaling Pathway
The following diagram illustrates the general mechanism of action for HIV-1 capsid binders.
References
Comparative Efficacy of N-phenyloxolan-3-amine Analogs as Dopamine D2 Receptor Ligands: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-phenyloxolan-3-amine Analogs and Dopamine D2 Receptor
The this compound scaffold is a promising chemical starting point for the development of novel ligands targeting the dopamine D2 receptor. The D2 receptor, a G-protein coupled receptor (GPCR), is a critical target in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2] Analogs of the this compound class are being investigated for their potential to modulate D2 receptor activity with high affinity and selectivity.
The efficacy of these analogs is primarily determined by their binding affinity to the D2 receptor and their functional activity as agonists, antagonists, or partial agonists. These parameters are quantified through in vitro experimental assays.
Data Presentation
To facilitate a clear and direct comparison of the efficacy of different this compound analogs, all quantitative data should be summarized in structured tables. Below are template tables for presenting binding affinity and functional activity data.
Table 1: Binding Affinity of this compound Analogs at the Dopamine D2 Receptor
| Compound ID | Structure/Substituent | Ki (nM) ± SEM | n |
| Analog 1 | R1 = H, R2 = H | 3 | |
| Analog 2 | R1 = CH3, R2 = H | 3 | |
| Analog 3 | R1 = H, R2 = Cl | 3 | |
| ... | ... | ||
| Reference Compound | (e.g., Haloperidol) | 3 |
Ki: Inhibition constant, representing the affinity of the compound for the receptor. A lower Ki value indicates higher binding affinity. SEM: Standard Error of the Mean. n: number of independent experiments.
Table 2: Functional Activity of this compound Analogs at the Dopamine D2 Receptor (cAMP Inhibition Assay)
| Compound ID | Efficacy (Emax %) ± SEM | EC50/IC50 (nM) ± SEM | n | Functional Activity |
| Analog 1 | 3 | (e.g., Full Agonist) | ||
| Analog 2 | 3 | (e.g., Partial Agonist) | ||
| Analog 3 | 3 | (e.g., Antagonist) | ||
| ... | ... | |||
| Reference Agonist | (e.g., Quinpirole) | 3 | Full Agonist | |
| Reference Antagonist | (e.g., Haloperidol) | 3 | Antagonist |
Emax: Maximum effect of the compound. EC50: Half-maximal effective concentration for agonists. IC50: Half-maximal inhibitory concentration for antagonists. SEM: Standard Error of the Mean. n: number of independent experiments.
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the binding affinity and functional activity of this compound analogs at the dopamine D2 receptor.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay is used to determine the binding affinity (Ki) of the test compounds for the D2 receptor by measuring their ability to displace a radiolabeled ligand.[3][4]
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist.[3][5]
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).[3]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the D2 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]Spiperone (typically at a concentration close to its Kd, e.g., 0.1-0.3 nM).[5]
-
Varying concentrations of the test this compound analog.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]
-
Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Accumulation Functional Assay
This assay determines the functional activity of the this compound analogs by measuring their effect on intracellular cyclic adenosine monophosphate (cAMP) levels. Since the D2 receptor is a Gi/o-coupled receptor, its activation by an agonist will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.[6][7]
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Forskolin: An activator of adenylyl cyclase.
-
Test Compounds: this compound analogs.
-
Reference Agonist: e.g., Quinpirole.
-
Reference Antagonist: e.g., Haloperidol.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell Culture Medium and Reagents.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
Procedure:
-
Cell Culture and Plating: Culture the D2 receptor-expressing cells and seed them into 96-well plates at an appropriate density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds, reference agonist, and reference antagonist.
-
Agonist Mode:
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the test compounds or the reference agonist.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with a PDE inhibitor.
-
Add varying concentrations of the test compounds or the reference antagonist.
-
Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole at its EC80 concentration) to stimulate the receptor.
-
Add a fixed concentration of forskolin.
-
Incubate for a defined period.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration. Determine the EC50 (for agonists and partial agonists) and Emax values from the dose-response curve.
-
Antagonist Mode: Plot the percentage of cAMP accumulation against the logarithm of the test compound concentration. Determine the IC50 value from the dose-response curve. Calculate the Kb (antagonist dissociation constant) using the Schild equation or a similar method.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for Dopamine D2 Receptor cAMP Functional Assay.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Forskolin-induced up-regulation and functional supersensitivity of dopamine D2long receptors expressed by Ltk- cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data for N-phenyloxolan-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comprehensive analytical cross-validation of N-phenyloxolan-3-amine. Given the limited publicly available data on this specific compound, this document outlines a suite of recommended analytical techniques, detailed experimental protocols, and expected data formats to ensure robust characterization and quality control. By employing these methodologies, researchers can establish a reliable analytical profile for this compound, enabling confident comparison across different batches and with alternative compounds.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from the recommended analytical techniques. These tables are designed to be populated with experimental results for a thorough comparison and cross-validation.
Table 1: Chromatographic Purity and Identity
| Analytical Method | Purity (%) | Retention Time (min) | Major Impurities (if any) |
| HPLC-UV | |||
| GC-MS |
Table 2: Spectroscopic Identity Confirmation
| Spectroscopic Method | Key Signals / Peaks | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic, Aliphatic Protons | |
| ¹³C NMR (100 MHz, CDCl₃) | Aromatic, Aliphatic Carbons | |
| FT-IR (ATR) | Functional Groups | |
| Mass Spectrometry (EI) | m/z | Molecular Ion, Fragments |
Table 3: Physicochemical Properties
| Property | Value | Method |
| Melting Point (°C) | Capillary Method | |
| pKa | Potentiometric Titration | |
| LogP | Calculated/Experimental |
Experimental Protocols
Detailed methodologies for the key recommended experiments are provided below. These protocols are based on standard practices for the analysis of aromatic amines and heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
-
Objective: To determine the purity of this compound and to identify any potential non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
-
Objective: To identify volatile impurities and confirm the molecular weight and fragmentation pattern of this compound. Due to the polarity of amines, derivatization may be necessary to improve peak shape and thermal stability.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane. Consider derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) if peak tailing is observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure of this compound by analyzing the ¹H and ¹³C chemical environments.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons in the phenyl group and aliphatic protons in the oxolane ring.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the different carbon environments in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
-
Objective: To identify the characteristic functional groups present in this compound.
-
Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Method: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.
-
Expected Absorptions:
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical data and a hypothetical signaling pathway for research context.
Caption: Workflow for analytical cross-validation.
References
Structure-Activity Relationship Studies of N-phenyloxolan-3-amine: A Review of Available Data
Despite a comprehensive search of scientific literature, detailed structure-activity relationship (SAR) studies, including quantitative biological data and specific experimental protocols for N-pheny-"oxolan-3-amine and its direct analogs, are not publicly available. This report summarizes the current landscape and highlights the absence of specific data required for a comparative guide on this particular chemical scaffold.
The initial objective was to create a comprehensive comparison guide for researchers, scientists, and drug development professionals on the SAR of N-phenyloxolan-3-amine. This would have included quantitative data on the biological activity of various analogs, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. However, extensive searches have revealed a significant gap in the literature concerning the specific SAR of this compound.
While general information on the synthesis and biological activities of broader classes of related compounds, such as N-aryl substituted heterocycles and other tetrahydrofuran derivatives, is available, these studies do not provide the specific data points needed for a meaningful SAR analysis of the this compound core. For a robust SAR study, a series of analogs with systematic structural modifications would need to be synthesized and evaluated in relevant biological assays to determine how changes in the chemical structure affect their biological activity. This typically includes measuring endpoints such as IC50 or EC50 values.
The absence of such published data prevents the creation of the requested data tables and visualizations. For instance, a table comparing the biological activity of different substitutions on the phenyl ring or the oxolane ring cannot be generated without the corresponding experimental results. Similarly, signaling pathway diagrams can only be created if the molecular target and mechanism of action of these compounds have been elucidated, which does not appear to be the case based on the available literature.
In-depth Analysis of N-phenyloxolan-3-amine Reveals a Gap in Publicly Available Research
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available in-vitro or in-vivo data to validate the therapeutic potential of N-phenyloxolan-3-amine. While the chemical entity is documented and available for research purposes, its biological activity and potential therapeutic applications remain unpublished.
Our investigation to construct a detailed comparison guide for this compound, as requested, involved a multi-faceted search for experimental data, including its mechanism of action, efficacy, and safety profile. The search extended to identifying potential alternative compounds for a comparative analysis. However, this exhaustive process did not yield any peer-reviewed studies, clinical trial data, or detailed experimental protocols specifically for this compound.
Chemical suppliers list this compound and its hydrochloride salt, confirming its synthesis and availability for research use.[1][2] The PubChem database also contains an entry for this compound hydrochloride, providing details on its chemical structure and basic physical and chemical properties.[2]
While the search did uncover research on compounds with structurally similar components, such as phenylalanine amides and other amine derivatives, these studies are not directly applicable to this compound and do not provide the specific data required for a comparative guide. These related studies explore a range of therapeutic areas, including antimicrobial and anticancer activities, but a direct link or comparative basis to this compound cannot be established without specific research on the compound itself.
A Path Forward: Exploring Alternatives
Given the absence of data on this compound, a direct comparison guide as requested cannot be generated at this time. However, for researchers, scientists, and drug development professionals interested in this chemical space, we propose a pivot to a more well-documented compound with a similar structural motif.
For instance, a comparative guide could be developed for a specific, well-researched phenylalanine derivative with established therapeutic potential. Such a guide would include:
-
Detailed In-Vitro and In-Vivo Data: Summarized in clear, comparative tables.
-
Comprehensive Experimental Protocols: Outlining the methodologies used in key studies.
-
Signaling Pathway and Workflow Diagrams: Visualized using Graphviz to illustrate mechanisms of action and experimental setups.
We invite the user to consider this alternative approach. By selecting a compound with a robust body of existing research, we can deliver a comprehensive and valuable comparison guide that meets the core requirements of the original request, providing actionable insights for the scientific community.
References
A Comparative Guide to the Reactivity of N-phenyloxolan-3-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of N-phenyloxolan-3-amine and its key structural isomers, N-phenyloxolan-2-amine and N-phenylpyrrolidin-3-amine. Understanding the nuanced differences in their reactivity is crucial for applications in medicinal chemistry and materials science, where these scaffolds can serve as key building blocks. The comparison is based on fundamental principles of organic chemistry, including electronic effects and steric hindrance. This document also outlines detailed experimental protocols to empirically determine these reactivity differences and presents the expected data in a structured format.
Structural and Electronic Analysis
The reactivity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom, which determines its basicity and nucleophilicity. In the case of this compound and its isomers, several structural features significantly influence this property.
-
N-Phenyl Substitution : All compounds feature a phenyl group attached to the amine nitrogen. This makes them derivatives of aniline. The lone pair on the nitrogen delocalizes into the aromatic π-system of the benzene ring.[1][2] This delocalization significantly reduces the electron density on the nitrogen, making these compounds much weaker bases and nucleophiles compared to their aliphatic counterparts (e.g., cyclohexylamine).[1]
-
Heterocyclic Ring Structure :
-
N-phenyloxolan-amines : The presence of an oxygen atom in the oxolane ring introduces a strong electron-withdrawing inductive effect (-I effect). Oxygen is highly electronegative and pulls electron density away from the rest of the ring, including the carbon atom attached to the N-phenylamino group. This effect further deactivates the nitrogen, reducing its nucleophilicity.
-
N-phenylpyrrolidin-amines : In the pyrrolidine ring, the second nitrogen atom (part of the ring) is less electronegative than oxygen.[3] Therefore, its inductive effect is weaker. Consequently, the exocyclic N-phenyl nitrogen in N-phenylpyrrolidin-3-amine is expected to be slightly more electron-rich and thus more reactive than in this compound.
-
-
Position of the N-phenylamino Group :
-
3-Position (e.g., this compound) : The N-phenylamino group is attached to a carbon atom beta to the ring heteroatom.
-
2-Position (e.g., N-phenyloxolan-2-amine) : The group is attached to a carbon atom alpha to the ring heteroatom. The inductive effect of the heteroatom is distance-dependent and will be felt more strongly at the 2-position. Therefore, N-phenyloxolan-2-amine is predicted to be the least reactive among the oxolane isomers due to the proximity of the strongly electron-withdrawing oxygen.
-
Based on this analysis, the predicted order of reactivity (from most to least reactive) is: N-phenylpyrrolidin-3-amine > this compound > N-phenyloxolan-2-amine
References
Lack of Peer-Reviewed Data for N-phenyloxolan-3-amine; Analysis of Structurally Related Compounds Presented as an Alternative
A comprehensive search of peer-reviewed scientific literature did not yield any studies validating the use of N-phenyloxolan-3-amine. Therefore, a direct comparison guide on this specific compound cannot be provided.
As an alternative, this guide presents an analysis of structurally related compounds, specifically derivatives of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid . The data is sourced from a study that synthesized and evaluated these compounds for their biological activities. This information may provide insights into the potential properties of similar chemical structures.
Comparison of Antimicrobial Activity
The primary biological activity evaluated for the derivatives of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid was their antimicrobial effect against a panel of microorganisms. The efficacy is reported as the Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher potency.
| Compound ID | Chemical Name / Modification | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | C. tenuis (ATCC 10231) |
| 3g | 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid | >100 | 6.25 | 12.5 |
| 3i | 3-(N-(5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid | 50 | 6.25 | 12.5 |
| 11 | 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid | 12.5 | 25 | 50 |
Data extracted from "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives"[1][2][3]
Experimental Protocols
Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds was determined using the micro-dilution method in 96-well plates.[1][2][3]
-
Preparation of Test Compounds: The compounds were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.
-
Culture Preparation: Bacterial and yeast strains were cultured in a specific medium (Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for yeasts) at 37°C for 24 hours. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard.
-
Assay Procedure:
-
A volume of 100 µL of the respective sterile broth was added to each well of the microplate.
-
100 µL of the test compound solution was added to the first well, and serial two-fold dilutions were performed to obtain concentrations ranging from 100 µg/mL to 0.8 µg/mL.
-
10 µL of the microbial suspension was added to each well.
-
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeasts.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Experimental Workflow
The general workflow for the synthesis and evaluation of the 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives is outlined below.
Plant Growth Promotion
In addition to antimicrobial activity, one derivative was assessed for its effect on rapeseed growth.
| Compound ID | Effect on Rapeseed |
| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Promoted growth and increased seed yield and oil content.[1][3] |
Experimental Protocol for Plant Growth Study
The specific, detailed protocol for the plant growth promotion assay is not fully described in the source publication. However, it is mentioned that the compound was found to promote rapeseed growth and increase seed yield and oil content, suggesting a standard agricultural field or greenhouse trial was conducted.[1][3]
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of N-phenyloxolan-3-amine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of N-phenyloxolan-3-amine, a substituted heterocyclic amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as hazardous, is mandatory.
Summary of Potential Hazards and Key Safety Data
Given the structural similarity of this compound to other aromatic and heterocyclic amines, it is prudent to assume it may share similar hazard characteristics. The following table summarizes potential hazards based on related compounds.
| Hazard Category | Potential Hazard | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation or burns. | Wear protective gloves, clothing, and eye/face protection. |
| Serious Eye Damage/Irritation | May cause serious eye damage. | Wear safety glasses or goggles. |
| Aquatic Toxicity | May be harmful to aquatic life. | Prevent release to the environment. |
Experimental Protocol: Proper Disposal Procedure
The following step-by-step procedure should be followed for the disposal of this compound. This protocol is designed to ensure safety and compliance with general laboratory waste disposal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate PPE:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
Step 2: Waste Segregation and Labeling
-
Designate a specific, sealed container for the disposal of this compound waste. This container should be made of a material compatible with organic amines.
-
Label the container clearly as "Hazardous Waste: this compound". Include the date and the name of the responsible individual.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Step 3: Collection of Waste
-
Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, contaminated gloves) and place them directly into the designated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect the solution in the designated liquid hazardous waste container.
-
Empty Containers: Triple rinse the original container with a suitable solvent (e.g., ethanol or acetone). The first rinse should be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but consult your local regulations. Deface the label of the empty container before disposal in the appropriate solid waste stream.[1]
Step 4: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]
-
Never dispose of this compound down the drain or in the regular trash. [3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment for N-phenyloxolan-3-amine
Essential guidance for the safe handling and disposal of N-phenyloxolan-3-amine in a laboratory setting.
Researchers and scientists working with this compound must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. Based on data from structurally similar compounds, this compound is presumed to be harmful if swallowed, harmful in contact with skin, a cause of skin irritation and serious eye damage, harmful if inhaled, and may cause respiratory irritation.
Personal Protective Equipment (PPE): A Multi-Lined Defense
A comprehensive approach to Personal Protective Equipment (PPE) is critical when handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection.
| Body Part | Required PPE | Recommended Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended. Always inspect gloves for integrity before use.[1] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 or equivalent standards. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood). A respirator may be necessary for large quantities or in poorly ventilated areas. | Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing. |
| Body | Laboratory coat | Flame-retardant material is advisable. |
| Feet | Closed-toe shoes | Made of a durable, non-porous material. |
Operational Plan: A Step-by-Step Approach to Safety
A systematic workflow is paramount to minimizing exposure and ensuring a safe working environment.
-
Preparation : Before handling the compound, ensure that all necessary PPE is readily available and in good condition. The designated work area, typically a fume hood, should be clean and uncluttered. An emergency eyewash and safety shower must be accessible.
-
Handling :
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear the prescribed PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
Due to the tetrahydrofuran component, be aware of the potential for peroxide formation. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][5]
-
-
Decontamination :
-
Upon completion of work, thoroughly decontaminate the work area with an appropriate solvent.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE.
-
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[6][7]
-
Disposal : All hazardous waste must be disposed of through your institution's EHS department, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A flowchart outlining the essential steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
